molecular formula C3H10ClN B1584514 Propylamine hydrochloride CAS No. 556-53-6

Propylamine hydrochloride

Cat. No.: B1584514
CAS No.: 556-53-6
M. Wt: 95.57 g/mol
InChI Key: PYNUOAIJIQGACY-UHFFFAOYSA-N
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Description

Propylamine hydrochloride is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 95.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210913. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-1-amine;hydrochloride
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InChI

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PYNUOAIJIQGACY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060301
Record name Propylamine hydrochloride
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Molecular Weight

95.57 g/mol
Source PubChem
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CAS No.

556-53-6
Record name Propylammonium chloride
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Record name Propylamine hydrochloride
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Record name PROPYLAMINE HYDROCHLORIDE
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Record name 1-Propanamine, hydrochloride (1:1)
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Record name Propylamine hydrochloride
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Record name Propylammonium chloride
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Foundational & Exploratory

Propylamine Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Core Physical and Chemical Properties, Experimental Protocols, and Synthetic Pathways

Propylamine (B44156) hydrochloride (C₃H₉N·HCl), also known as propan-1-aminium (B13829293) chloride, is a primary amine salt that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a precursor for various active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its physicochemical properties for researchers, scientists, and drug development professionals.[1] This technical guide provides a detailed overview of propylamine hydrochloride's core characteristics, complete with experimental protocols and logical diagrams to facilitate its application in a laboratory setting.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder that is hygroscopic in nature.[2] It is the salt formed from the reaction of the weak base propylamine and the strong acid hydrochloric acid.[2][3] This salt form enhances its stability and water solubility compared to its free base counterpart.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₃H₁₀ClN[4]
Molecular Weight 95.57 g/mol [4]
Appearance White to almost white crystalline powder[2]
Melting Point 160-166 °C[3][5]
Boiling Point Not applicable (decomposes)-
Density (estimate) ~0.93 g/cm³[2]
Solubility in Water Highly soluble[2]
pKa of Propylammonium ion (CH₃CH₂CH₂NH₃⁺) ~10.7Calculated from pKb of propylamine
pH of Aqueous Solution (50 g/L) 4.5 - 6.5[6]

Chemical Reactivity and Stability

Acid-Base Chemistry: As the salt of a weak base and a strong acid, this compound in an aqueous solution establishes an equilibrium, with the propylammonium cation acting as a weak acid. The relevant equilibrium is:

CH₃CH₂CH₂NH₃⁺ + H₂O ⇌ CH₃CH₂CH₂NH₂ + H₃O⁺

The pKa of the propylammonium ion is approximately 10.7. This indicates that in neutral or acidic solutions, the protonated form (propylammonium) is predominant.

Reaction with Bases: this compound reacts with strong bases, such as sodium hydroxide (B78521) (NaOH), to neutralize the hydrochloride and liberate the free base, propylamine.[7] This reaction is fundamental for synthetic applications where the nucleophilic free amine is required.[8]

CH₃CH₂CH₂NH₃⁺Cl⁻ + NaOH → CH₃CH₂CH₂NH₂ + NaCl + H₂O

Reaction with Oxidizing Agents: this compound can react with strong oxidizing agents.[1][9] The nature of the products will depend on the specific oxidizing agent and reaction conditions, but can include oxidation of the amine to various nitrogen-containing functional groups.[10]

Stability and Storage: this compound is a hygroscopic solid and should be stored in a tightly closed container in a cool, dry, and well-ventilated place to prevent moisture absorption.[1] It is incompatible with strong oxidizing agents.[1]

Spectroscopic Profile

The spectroscopic data for this compound is crucial for its identification and characterization. The key features are derived from the propylammonium cation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound would be expected to show four distinct signals corresponding to the protons of the methyl (CH₃), the two methylene (B1212753) (CH₂), and the ammonium (B1175870) (NH₃⁺) groups.[11] The chemical shifts are influenced by the electron-withdrawing effect of the protonated amino group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display three signals, one for each of the three non-equivalent carbon atoms in the propyl chain.[12] The carbon attached to the nitrogen will be the most deshielded.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound will show characteristic absorption bands for N-H stretching vibrations of the ammonium group (typically a broad band in the range of 3000-2800 cm⁻¹), N-H bending vibrations (around 1600-1500 cm⁻¹), and C-N stretching vibrations.[13] The broadness of the N-H stretch is due to hydrogen bonding.

Synthesis of this compound

A common laboratory synthesis of this compound involves the reaction of 1-propanol (B7761284) with ammonium chloride at elevated temperature and pressure, often in the presence of a Lewis acid catalyst.[14]

Synthesis_of_Propylamine_Hydrochloride Synthesis of this compound Propanol 1-Propanol (CH₃CH₂CH₂OH) Intermediate Propylamine (CH₃CH₂CH₂NH₂) Propanol->Intermediate High T, P AmmoniumChloride Ammonium Chloride (NH₄Cl) AmmoniumChloride->Intermediate Catalyst Lewis Acid Catalyst (e.g., FeCl₃) Catalyst->Intermediate Product This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) Intermediate->Product HCl Hydrochloric Acid (from NH₄Cl decomposition) HCl->Product

Synthesis pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a crystalline solid using a digital melting point apparatus.[12][13][15]

Apparatus and Materials:

  • Digital melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup: Place the capillary tube into the sample holder of the digital melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 20 °C below the expected melting point. Set the heating rate to 1-2 °C/min.

  • Observation: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point.

  • Cooling and Repeat: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample for accuracy.

Melting_Point_Workflow Workflow for Melting Point Determination start Start prep Prepare fine powder of sample start->prep load Load sample into capillary tube (2-3 mm) prep->load place Place capillary in melting point apparatus load->place heat Heat at a slow, controlled rate (1-2 °C/min) place->heat observe Observe for melting heat->observe record Record temperature range (first droplet to last crystal) observe->record end End record->end

Experimental workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound using the shake-flask method, which measures the equilibrium solubility.[16][17][18]

Apparatus and Materials:

  • This compound

  • Distilled or deionized water

  • Screw-cap vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of water in a screw-cap vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle.

  • Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the solution through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution as necessary and analyze the concentration of this compound using a pre-calibrated analytical method (e.g., HPLC with a suitable detector).

  • pH Measurement: Measure the pH of the saturated solution.

  • Calculation: The determined concentration represents the aqueous solubility of this compound at the specified temperature.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of the propylammonium ion by potentiometric titration of an aqueous solution of this compound with a standard base.[19][20][21]

Apparatus and Materials:

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Distilled or deionized water

  • pH meter with a combination electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of water in a beaker to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.

  • Initial pH: Record the initial pH of the this compound solution.

  • Titration: Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to obtain a titration curve.

    • Determine the equivalence point (the midpoint of the steep part of the curve).

    • The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the propylammonium ion.

Acid_Base_Equilibrium Acid-Base Equilibrium of this compound in Water cluster_reactants Reactants cluster_products Products Propylammonium Propylammonium Ion (CH₃CH₂CH₂NH₃⁺) (Acid) Propylamine Propylamine (CH₃CH₂CH₂NH₂) (Conjugate Base) Propylammonium->Propylamine Hydronium Hydronium Ion (H₃O⁺) (Conjugate Acid) Propylammonium->Hydronium Water_reactant Water (H₂O) (Base) Water_reactant->Hydronium

Acid-base equilibrium of the propylammonium ion.

Relevance for Drug Development Professionals

The n-propylamino group is a common structural motif in a number of biologically active molecules. The physical and chemical properties of this compound are therefore of significant interest to those involved in drug design and development.

As a Synthetic Building Block: Propylamine is a key intermediate in the synthesis of various APIs.[1][15] For instance, it is used in the production of the local anesthetic prilocaine (B1678100) and the antidiabetic medication chlorpropamide.[1][15] The hydrochloride salt is often the preferred form for storage and handling due to its solid state and stability.

Influence on Pharmacokinetic Properties: The presence of an amino group, such as the propylamino group, can significantly influence a drug's pharmacokinetic properties, including its solubility, lipophilicity, and ability to cross biological membranes.[8][22] The pKa of the amino group is a critical parameter as it determines the charge state of the molecule at physiological pH, which in turn affects its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[20]

Biological Activity of Alkylamines: Simple alkylamines themselves can exhibit biological activity, including antimicrobial effects.[4][23] The length of the alkyl chain can influence the potency and spectrum of this activity.[23] This provides a basis for the development of new therapeutic agents based on the alkylamine scaffold.

References

Propylamine Hydrochloride (CAS 556-53-6): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Propylamine (B44156) Hydrochloride, a versatile building block in medicinal chemistry and material science, detailing its physicochemical properties, applications in synthesis, and role in the development of bioactive compounds.

Introduction

Propylamine hydrochloride, with the CAS number 556-53-6, is the hydrochloride salt of the primary alkylamine, propylamine. It presents as a white to off-white crystalline solid and is a crucial intermediate in organic synthesis.[1][2] Its utility is particularly pronounced in the pharmaceutical industry, where the propylamine motif is a key structural component in a variety of therapeutic agents.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, key applications in synthesis, and its relevance in drug development, including its association with specific biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 556-53-6[1]
Molecular Formula C₃H₁₀ClN[1]
Molecular Weight 95.57 g/mol [1]
Appearance White to very slightly beige crystalline powder[2]
Melting Point 160-162 °C
Density 0.9337 g/cm³ (estimate)[5]
pH 4.5–6.5 (50g/l, 25℃)[5]

Table 2: Solubility Data for this compound

SolventSolubilityReference(s)
Water 100 mg/mL (clear, colorless)
Chloroform Soluble (1.5 parts)

Table 3: Spectroscopic and Chemical Data for this compound

Data TypeDescriptionReference(s)
pKa (of propylamine) 10.71[6]
¹H NMR Spectra available in public databases.[1]
¹³C NMR Spectra available in public databases.[1]
IR Spectrum Spectra available in public databases.[1]

Applications in Synthesis and Drug Development

This compound is a versatile building block in organic synthesis, primarily serving as a source of the n-propylamine moiety. This functional group is prevalent in a range of bioactive molecules, including antihistamines and central nervous system agents.

Role in the Synthesis of Antihistamines

Propylamine derivatives are a well-established class of H1 receptor antagonists.[7] A notable example is chlorpheniramine (B86927), a widely used antihistamine. The synthesis of chlorpheniramine involves the introduction of a dimethylaminopropyl side chain, highlighting the importance of the underlying propylamine scaffold in achieving antihistaminic activity.

Application in the Development of CNS-Active Agents

The propylamine structure is also a key component of compounds targeting the central nervous system. For instance, derivatives of propylamine have been investigated as ligands for dopamine (B1211576) and histamine (B1213489) receptors, which are crucial targets in the treatment of various neurological and psychiatric disorders.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an antihistamine, chlorpheniramine, which incorporates a propylamine-derived functional group.

Synthesis of Chlorpheniramine from 2-(4-Chlorophenyl)acetonitrile

This synthesis involves a multi-step process to construct the final drug molecule.

Step 1: Alkylation of 2-(4-Chlorophenyl)acetonitrile with 2-Chloropyridine (B119429)

  • To a solution of sodium amide in liquid ammonia, 2-(4-chlorophenyl)acetonitrile is added.

  • The resulting anion then undergoes nucleophilic substitution with 2-chloropyridine to yield α-(4-chlorophenyl)-α-(2-pyridyl)acetonitrile.

Step 2: Alkylation with 3-(Dimethylamino)propyl Chloride

  • The product from Step 1 is again treated with sodium amide in a suitable solvent like toluene (B28343) to form a carbanion.

  • This is followed by alkylation with 3-(dimethylamino)propyl chloride to introduce the key side chain, affording 4-(4-chlorophenyl)-4-(2-pyridyl)-N,N-dimethylpentan-1-amine-4-carbonitrile.

Step 3: Hydrolysis and Decarboxylation

  • The nitrile group is hydrolyzed under basic conditions (e.g., using potassium hydroxide (B78521) in ethylene (B1197577) glycol) and subsequently decarboxylated by heating to yield chlorpheniramine.

Step 4: Salt Formation

  • The free base is then treated with maleic acid to form the stable and pharmaceutically acceptable maleate (B1232345) salt.

Below is a logical workflow for the synthesis of a propylamine-derived drug candidate.

A generalized workflow for the synthesis of a drug candidate from this compound.

Role in Biological Signaling Pathways

The therapeutic effects of many propylamine-containing drugs are due to their interaction with specific G-protein coupled receptors (GPCRs), leading to the modulation of downstream signaling pathways.

Histamine H3 Receptor Signaling

Derivatives of propylamine have been developed as antagonists and inverse agonists of the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. Its signaling cascade is primarily mediated by Gαi/o proteins.

H3_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts Ligand Propylamine Derivative (Antagonist) Ligand->H3R Blocks Histamine Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression

Histamine H3 receptor signaling pathway and the effect of an antagonist.
Dopamine D2 Receptor Signaling

Propylamine moieties are also found in ligands targeting dopamine D2 receptors, which are implicated in conditions such as Parkinson's disease and schizophrenia. Similar to the H3 receptor, the D2 receptor is coupled to Gαi/o proteins and its activation leads to the inhibition of adenylyl cyclase.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/oβγ D2R->G_protein Activates/Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Propylamine Derivative (Ligand) Ligand->D2R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Reduced Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream

Dopamine D2 receptor signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound (CAS 556-53-6) is a fundamental building block for the synthesis of a wide array of compounds, particularly in the pharmaceutical industry. Its simple structure and reactivity make it an invaluable starting material for the creation of complex molecules with diverse biological activities. A thorough understanding of its properties, synthetic applications, and the biological pathways influenced by its derivatives is crucial for researchers and professionals in the field of drug discovery and development.

References

Propylamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the fundamental physicochemical properties of propylamine (B44156) hydrochloride, a compound relevant to various research and development applications.

Physicochemical Data Summary

The core quantitative data for propylamine hydrochloride is presented below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃H₁₀ClN[1][2][3]
C₃H₉N·HCl[4][5]
Molecular Weight 95.57 g/mol [1][2][4][5]
CAS Number 556-53-6[1][2][4]
Melting Point 160-162 °C[2][6]

Formation of this compound

This compound is the salt formed from the reaction of the weak base propylamine with hydrochloric acid. This acid-base reaction involves the protonation of the amino group of propylamine by the hydrogen ion from hydrochloric acid, resulting in the formation of the propylammonium cation and the chloride anion.

G cluster_reactants Reactants cluster_product Product propylamine Propylamine (C₃H₉N) propylamine_hcl This compound (C₃H₁₀ClN) propylamine->propylamine_hcl hcl Hydrochloric Acid (HCl) hcl->propylamine_hcl

Caption: Formation of this compound from its reactants.

Experimental Protocols

While this document does not detail specific experimental uses, a common application mentioned in the literature is its use in studying the liquid chromatographic behavior of certain diuretics[6]. A generalized protocol for such a study would typically involve:

  • Preparation of Mobile Phase: A solution containing this compound, often as a component of a buffer system, is prepared to a specific concentration and pH.

  • Standard and Sample Preparation: Standards of the analytes (e.g., diuretics) and the samples for analysis are dissolved in an appropriate solvent.

  • Chromatographic Separation: The prepared mobile phase is run through a high-performance liquid chromatography (HPLC) system equipped with a suitable column. The standards and samples are then injected into the system.

  • Detection and Quantification: A detector (e.g., UV-Vis) is used to monitor the effluent from the column, and the retention times and peak areas of the analytes are measured for identification and quantification.

The specific concentrations, column type, flow rate, and detector wavelengths would be optimized depending on the specific diuretics being analyzed.

References

An In-depth Technical Guide to the Solubility of Propylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propylamine (B44156) hydrochloride in various organic solvents. Understanding the solubility of this primary amine salt is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document compiles available solubility data, details experimental methodologies for its determination, and presents a logical workflow for solubility assessment.

Core Principles of Propylamine Hydrochloride Solubility

This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) is the salt of a weak base (propylamine) and a strong acid (hydrochloric acid). Its solubility is governed by its ionic nature and the polarity of the solvent. As an ionic compound, it is generally more soluble in polar solvents that can effectively solvate the propylammonium cation and the chloride anion. The presence of the chloride ion significantly enhances its solubility in polar solvents compared to its free base, propylamine.[1][2] However, it is expected to have limited solubility in non-polar solvents.[1] The solubility of this compound is also dependent on temperature, typically increasing with a rise in temperature.[1]

Data Presentation: Quantitative and Qualitative Solubility

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available quantitative and qualitative data. For context, a table with the solubility of the free base, propylamine, is also provided, though it's important to note that the solubility characteristics of the free base and its hydrochloride salt can differ significantly.

Table 1: Solubility of this compound

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O100 mg/mLNot SpecifiedSoluble, clear, colorless solution.[3]
Dimethylformamide (DMF)C₃H₇NOHighly SolubleNot SpecifiedQualitative data.[2]
Dimethyl Sulfoxide (DMSO)C₂H₆OSHighly SolubleNot SpecifiedQualitative data.[2]
AlcoholR-OHMiscibleNot SpecifiedGeneral qualitative data.

Table 2: Solubility of Propylamine (Free Base) and a Representative Short-Chain Amine Hydrochloride

This table is provided for informational purposes to illustrate the general solubility trends of the parent amine and a similar amine salt.

CompoundSolventChemical FormulaSolubilityTemperature (°C)
Propylamine EthanolC₂H₅OHVery SolubleNot Specified
AcetoneC₃H₆OVery SolubleNot Specified
BenzeneC₆H₆SolubleNot Specified
ChloroformCHCl₃SolubleNot Specified
Carbon TetrachlorideCCl₄Slightly SolubleNot Specified
Methylamine Hydrochloride n-Butyl AlcoholC₄H₉OHRecrystallization is possible, indicating moderate solubility.90-100

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

The gravimetric method is a fundamental and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readability ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Thermostatically controlled oven

  • Filtration apparatus (e.g., syringe with a solvent-compatible membrane filter, 0.45 µm)

  • Sealed vials or flasks

  • Pre-weighed evaporation dish or beaker

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically, a sample of the supernatant can be analyzed to check if the concentration has become constant.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish with the collected filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. The temperature should be kept low enough to prevent any degradation of the solute.

    • Once the solvent is fully evaporated, place the dish in a thermostatically controlled oven at a temperature sufficient to remove any residual solvent without decomposing the this compound (e.g., 60-80°C) until a constant mass is achieved.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

Calculation: The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

  • Solubility ( g/100 g solvent):

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Solubility = (Mass of dissolved this compound / Mass of solvent) × 100

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region. It is a faster method compared to the gravimetric approach.

Objective: To determine the solubility of this compound in a UV-transparent organic solvent using UV-Vis spectrophotometry.

Materials:

  • This compound (high purity)

  • Selected UV-transparent organic solvent (spectroscopic grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (as described above)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Collection and Analysis:

    • Follow the same sample collection and filtration procedure as in the gravimetric method (Step 2).

    • Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λ_max.

  • Calculation:

    • Use the measured absorbance and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Mandatory Visualization: Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination and analysis of the solubility of a compound like this compound in an organic solvent.

Solubility_Workflow start Start: Define Solute and Solvent preparation Preparation of Saturated Solution start->preparation equilibrium Achieve Equilibrium (e.g., 24-48h shaking at constant T) preparation->equilibrium separation Phase Separation equilibrium->separation filtration Filtration (e.g., 0.45 µm filter) separation->filtration Recommended centrifugation Centrifugation separation->centrifugation analysis Quantitative Analysis of Supernatant filtration->analysis centrifugation->analysis gravimetric Gravimetric Analysis (Solvent Evaporation) analysis->gravimetric Method 1 spectroscopic Spectroscopic Analysis (e.g., UV-Vis, HPLC) analysis->spectroscopic Method 2 calculation Calculate Solubility (e.g., g/100g, mg/mL) gravimetric->calculation spectroscopic->calculation end End: Report Solubility Data calculation->end

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Spectroscopic Analysis of Propylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of propylamine (B44156) hydrochloride. The document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the characterization and development of amine-containing compounds.

Introduction to Spectroscopic Analysis of Propylamine Hydrochloride

This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) is the salt of a primary aliphatic amine. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and characterization of such molecules. ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework, while IR spectroscopy is instrumental in identifying the key functional groups and their vibrational modes. Understanding the spectral signatures of this compound is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications, including pharmaceutical development.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The presence of the electron-withdrawing ammonium (B1175870) group significantly influences the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~1.04Triplet (t)~7.43H
-CH₂- (middle)~1.84Sextet (or multiplet)~7.42H
-CH₂- (adjacent to N)~2.99Triplet (t)~7.62H
-NH₃⁺~8.20Broad Singlet (br s)-3H

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and concentration.

The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The middle methylene protons (-CH₂-) exhibit a more complex splitting pattern, appearing as a sextet (or multiplet) due to coupling with both the methyl and the other methylene protons. The methylene protons adjacent to the positively charged nitrogen (-CH₂-N) are deshielded and thus appear further downfield as a triplet. The protons of the ammonium group (-NH₃⁺) typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of this compound shows three distinct signals, corresponding to the three carbon atoms in the propyl chain.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C1 (-CH₃)~10.5
C2 (-CH₂-)~21.7
C3 (-CH₂-N)~40.0

Note: Chemical shifts are approximate and can vary depending on the solvent.

The chemical shifts in the ¹³C NMR spectrum are consistent with the structure of this compound. The carbon atom bonded to the nitrogen (C3) is the most deshielded due to the inductive effect of the ammonium group, and therefore resonates at the highest chemical shift.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. The IR spectrum of this compound is characterized by the presence of absorptions corresponding to N-H, C-H, and C-N bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3000-2800N-H stretchBroad and strong absorption due to the ammonium group.
~2960-2850C-H stretchSharp absorptions corresponding to the alkyl chain.
~1600-1500N-H bendBending vibrations of the ammonium group.
~1465C-H bendBending vibrations of the methylene groups.
~1080C-N stretchStretching vibration of the carbon-nitrogen bond.

The most prominent feature in the IR spectrum of this compound is the broad and strong absorption band in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium cation (R-NH₃⁺). This broadness is a result of hydrogen bonding. The various C-H stretching and bending vibrations of the propyl group are also clearly visible.

Experimental Protocols

The following sections describe the general methodologies for acquiring NMR and IR spectra of solid amine hydrochlorides like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the labile -NH₃⁺ protons.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (Typical):

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: Room temperature (unless temperature-dependent studies are required).

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 8-16 (can be adjusted based on sample concentration).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 128 or more (as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample spectrum.

Visualizations

The following diagrams illustrate the molecular structure and spectral correlations of this compound.

Caption: Molecular structure of this compound.

G NMR Spectral Correlations for this compound cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR Structure CH₃-CH₂-CH₂-NH₃⁺ H_CH3 ~1.04 ppm (t, 3H) Structure->H_CH3 CH₃ H_CH2_mid ~1.84 ppm (m, 2H) Structure->H_CH2_mid CH₂ (middle) H_CH2_N ~2.99 ppm (t, 2H) Structure->H_CH2_N CH₂-N H_NH3 ~8.20 ppm (br s, 3H) Structure->H_NH3 NH₃⁺ C_CH3 ~10.5 ppm Structure->C_CH3 CH₃ C_CH2_mid ~21.7 ppm Structure->C_CH2_mid CH₂ (middle) C_CH2_N ~40.0 ppm Structure->C_CH2_N CH₂-N

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

An In-depth Technical Guide on the Basic Reactivity of Propylamine Hydrochloride with Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental reactivity of propylamine (B44156) hydrochloride with carbonyl compounds, such as aldehydes and ketones. It covers the core reaction mechanisms, the critical influence of pH, experimental procedures, and quantitative data to support professionals in research and drug development.

Core Principles of Reactivity

Propylamine hydrochloride is the salt of the primary amine, propylamine. In its hydrochloride form, the nitrogen atom is protonated (CH₃CH₂CH₂NH₃⁺), rendering it non-nucleophilic. For a reaction to occur with an electrophilic carbonyl carbon, the free amine, propylamine (CH₃CH₂CH₂NH₂), must be present. This equilibrium is intrinsically dependent on the pH of the reaction medium.

The fundamental reaction between a primary amine and an aldehyde or ketone is the formation of an imine, also known as a Schiff base. This is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1][2][3][4]

The overall transformation can be summarized as follows:

R¹(R²)C=O + CH₃CH₂CH₂NH₂ ⇌ R¹(R²)C=NCH₂CH₂CH₃ + H₂O (Ketone/Aldehyde) + (Propylamine) ⇌ (N-propylimine) + (Water)

The Two-Stage Reaction Mechanism

The formation of an imine proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.[1][3]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen of the free propylamine attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral, zwitterionic intermediate, which rapidly undergoes a proton transfer to yield a neutral carbinolamine.[1][5]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[1][3][6] The nitrogen's lone pair then assists in the elimination of water, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen by a base (like water or another amine molecule) yields the final imine product and regenerates the acid catalyst.[1][3]

G cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Dehydration carbonyl R¹(R²)C=O (Carbonyl) zwitterion R¹(R²)C(O⁻)-N⁺H₂(CH₂CH₂CH₃) (Zwitterionic Intermediate) carbonyl->zwitterion Nucleophilic Attack amine CH₃CH₂CH₂NH₂ (Propylamine) carbinolamine R¹(R²)C(OH)-NH(CH₂CH₂CH₃) (Carbinolamine) zwitterion->carbinolamine Proton Transfer carbinolamine_p R¹(R²)C(O⁺H₂)-NH(CH₂CH₂CH₃) (Protonated Carbinolamine) carbinolamine->carbinolamine_p Protonation (H⁺) iminium [R¹(R²)C=N⁺H(CH₂CH₂CH₃)] (Iminium Ion) carbinolamine_p->iminium Elimination of H₂O imine R¹(R²)C=N(CH₂CH₂CH₃) (Imine) iminium->imine Deprotonation h3o H₃O⁺ h2o_in H₂O

Caption: General mechanism of imine formation from a carbonyl and a primary amine.

The Critical Role of pH

The rate of imine formation is highly dependent on the pH of the reaction medium, with an optimal range typically between pH 4 and 6.[4][6][7]

  • At Low pH (Highly Acidic): The concentration of the acid catalyst is high, which favors the dehydration step. However, the propylamine, being basic, becomes fully protonated to form the non-nucleophilic propylammonium ion (CH₃CH₂CH₂NH₃⁺). This significantly reduces the concentration of the free amine available for the initial nucleophilic attack, thereby slowing down the overall reaction. The rate-limiting step at low pH is the initial addition of the amine to the carbonyl.[6][8][9]

  • At High pH (Neutral to Basic): The concentration of free propylamine is high, favoring the initial nucleophilic addition. However, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. At neutral or alkaline pH, dehydration becomes the rate-limiting step.[8][9]

Therefore, starting with this compound (an acidic salt) requires careful pH adjustment, often with a buffer, to maintain the delicate balance between having enough free amine for nucleophilic attack and enough acid to catalyze the dehydration step.

G Influence of pH on Imine Formation Rate cluster_low_ph Low pH (< 4) cluster_optimal_ph Optimal pH (4-6) cluster_high_ph High pH (> 7) low_amine [Propylamine] is low (Protonated as R-NH₃⁺) low_rate Rate-Limiting Step: Nucleophilic Addition optimal_balance Sufficient [Propylamine] and [H⁺] for catalysis low_rate->optimal_balance Increasing pH optimal_rate Maximum Reaction Rate high_catalyst [H⁺] is low (Insufficient Catalyst) optimal_rate->high_catalyst Increasing pH high_rate Rate-Limiting Step: Dehydration start->low_amine Decreasing pH

Caption: Relationship between pH and the rate-limiting step in imine formation.

Reactivity of Carbonyl Compounds

The structure of the carbonyl compound significantly influences the rate and equilibrium of imine formation.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones. The carbonyl carbon of an aldehyde is less sterically hindered and more electrophilic due to the presence of only one alkyl group (compared to two in ketones).

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring of an aryl aldehyde or ketone increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.

Experimental Protocols

Below is a generalized protocol for the synthesis of N-benzylidenepropan-1-amine from benzaldehyde (B42025) and this compound.

Objective: To synthesize and purify an imine from a primary amine salt and an aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (B78521) (NaOH) or a suitable non-nucleophilic base

  • Anhydrous solvent (e.g., methanol, ethanol, or toluene)

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

Procedure:

  • Neutralization: Dissolve this compound in the chosen anhydrous solvent. Add a stoichiometric equivalent of a base (e.g., NaOH) to neutralize the hydrochloride and generate the free propylamine in situ. The formation of a salt precipitate (e.g., NaCl) may be observed.

  • Reaction: To the solution containing free propylamine, add an equimolar amount of benzaldehyde dropwise while stirring.

  • Water Removal (Optional but Recommended): To drive the equilibrium towards the product, water can be removed. If using toluene, a Dean-Stark apparatus can be employed. Alternatively, a drying agent can be added directly to the reaction mixture.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the carbonyl peak in the IR spectrum.

  • Work-up: Once the reaction is complete, filter off any precipitated salt or drying agent.

  • Purification: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude imine can be purified by vacuum distillation or column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[10][11]

G start Start neutralization 1. Neutralization Dissolve propylamine HCl in solvent. Add base (e.g., NaOH). start->neutralization reaction 2. Reaction Add benzaldehyde dropwise. neutralization->reaction water_removal 3. Water Removal (e.g., Dean-Stark or drying agent) reaction->water_removal monitoring 4. Monitor Progress (TLC, IR) water_removal->monitoring workup 5. Work-up Filter solids. monitoring->workup Reaction Complete purification 6. Purification Remove solvent. Vacuum distill if needed. workup->purification characterization 7. Characterization (NMR, IR) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of an imine.

Quantitative Data

The following tables provide representative data for the reaction of propylamine with various carbonyls and the spectroscopic characterization of a typical product, N-benzylidenepropan-1-amine.

Table 1: Representative Reaction Outcomes for Imine Synthesis

Carbonyl CompoundProductTypical SolventTypical Yield (%)Notes
BenzaldehydeN-benzylidenepropan-1-amineMethanol or Toluene> 90%Generally a clean and high-yielding reaction.[5]
CyclohexanoneN-cyclohexylidenepropan-1-amineEthanol~ 85%Ketones are slightly less reactive than aldehydes.
AcetophenoneN-(1-phenylethylidene)propan-1-amineToluene with Dean-Stark~ 75%Steric hindrance from the methyl group reduces yield.
4-NitrobenzaldehydeN-(4-nitrobenzylidene)propan-1-amineEthanol> 95%Electron-withdrawing group activates the carbonyl.

Table 2: Spectroscopic Data for N-benzylidenepropan-1-amine (C₁₀H₁₃N) [12]

SpectroscopyFeatureCharacteristic Signal
FT-IR C=N StretchStrong absorption around 1645 cm⁻¹
C-H (sp²)~3060 cm⁻¹ (aromatic)
C-H (sp³)~2870-2960 cm⁻¹ (aliphatic)
¹H NMR (CDCl₃)Imine Proton (-CH=N-)Singlet, δ ≈ 8.3 ppm
Aromatic ProtonsMultiplet, δ ≈ 7.2-7.8 ppm
-N-CH₂ -CH₂-CH₃Triplet, δ ≈ 3.6 ppm
-N-CH₂-CH₂ -CH₃Sextet, δ ≈ 1.7 ppm
-N-CH₂-CH₂-CH₃ Triplet, δ ≈ 0.9 ppm
¹³C NMR (CDCl₃)Imine Carbon (-C H=N-)δ ≈ 162 ppm
Aromatic Carbonsδ ≈ 128-136 ppm
-N-C H₂-CH₂-CH₃δ ≈ 64 ppm
-N-CH₂-C H₂-CH₃δ ≈ 24 ppm
-N-CH₂-CH₂-C H₃δ ≈ 12 ppm

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Conclusion

The reaction of this compound with carbonyl compounds is a foundational process in organic synthesis, leading to the formation of imines. The reaction's success hinges on the in situ generation of the free propylamine nucleophile and careful control of pH to facilitate both the initial addition and the subsequent acid-catalyzed dehydration. Understanding these core principles, reaction kinetics, and experimental considerations is essential for researchers and scientists in the effective application of this versatile reaction in drug development and chemical synthesis.

References

Propylamine Hydrochloride: A Versatile Primary Amine Source for Chemical Synthesis in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Propylamine (B44156) hydrochloride serves as a crucial and versatile source of a primary amine in a multitude of chemical syntheses, proving particularly valuable for researchers, scientists, and professionals in the field of drug development. Its utility as a building block is extensive, finding applications in the synthesis of pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of its properties, key reactions, and detailed experimental protocols for its application in significant synthetic transformations.

Physicochemical Properties and Handling

Propylamine hydrochloride is the salt of the primary amine propylamine. The hydrochloride form offers improved stability and handling characteristics compared to the free base, which is a volatile and flammable liquid. As a solid, this compound is more convenient to weigh and dispense in a laboratory setting. When the free amine is required for a reaction, it can be readily generated in situ or liberated beforehand by treatment with a suitable base.

Table 1: Physicochemical Properties of Propylamine and this compound

PropertyPropylamineThis compound
CAS Number 107-10-8556-53-6
Molecular Formula C₃H₉NC₃H₁₀ClN
Molecular Weight 59.11 g/mol 95.57 g/mol
Appearance Colorless liquidWhite to off-white crystalline solid.[1]
Melting Point -83 °C160-162 °C.[1]
Boiling Point 48 °CNot applicable
Solubility Miscible in water, ethanol, etherSoluble in water

Key Synthetic Applications and Experimental Protocols

This compound is a key starting material for introducing a propylamino- functionality into molecules. This is frequently achieved through nucleophilic substitution or addition reactions, such as amide bond formation and reductive amination. These reactions are fundamental in the synthesis of a wide array of biologically active compounds.

Amide Bond Formation

The reaction of a primary amine with a carboxylic acid or its derivative to form an amide bond is a cornerstone of organic synthesis, particularly in the construction of pharmaceutical agents. Propylamine, liberated from its hydrochloride salt, readily participates in these reactions.

A general and efficient method for the direct condensation of carboxylic acids and amines is mediated by titanium tetrachloride (TiCl₄). This method has been shown to be effective for the reaction of propylamine with both aliphatic and aromatic carboxylic acids, affording high yields of the corresponding N-propylamides.[2]

Experimental Protocol: TiCl₄-Mediated Amide Synthesis with Propylamine [2]

  • To a solution of the desired carboxylic acid (1.0 mmol) in pyridine (B92270) (2.0 mL), add a 1.0 M solution of titanium tetrachloride in dichloromethane (B109758) (1.2 mL, 1.2 mmol) at room temperature under an inert atmosphere.

  • Add propylamine (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 85 °C and stir for the time indicated in Table 2.

  • Upon completion, cool the reaction to room temperature and quench with a 1 M aqueous solution of HCl.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-propylamide.

Table 2: Synthesis of N-Propylamides via TiCl₄-Mediated Condensation [2]

Carboxylic AcidReaction Time (h)Yield (%)
Benzoic acid395
4-Methoxybenzoic acid396
4-Nitrobenzoic acid394
Phenylacetic acid392
Cinnamic acid393
Hexanoic acid391
Cyclohexanecarboxylic acid490
Synthesis of Pharmaceutical and Agrochemical Compounds

Propylamine is a key intermediate in the synthesis of several commercially important molecules. The following sections detail its role in the production of the local anesthetic prilocaine (B1678100) and the fungicide prochloraz (B1679089).

Prilocaine is a local anesthetic of the amino amide type. Its synthesis involves the reaction of o-toluidine (B26562) with a protected α-halopropionyl chloride, followed by nucleophilic substitution with propylamine.[3][4]

Experimental Workflow: Synthesis of Prilocaine

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nucleophilic Substitution o-Toluidine o-Toluidine Intermediate_Amide N-(2-methylphenyl)-2- chloropropanamide o-Toluidine->Intermediate_Amide K2CO3, Acetone (B3395972), 0-30 °C, 5h 2-Chloropropionyl_chloride 2-Chloropropionyl chloride 2-Chloropropionyl_chloride->Intermediate_Amide Prilocaine Prilocaine Intermediate_Amide->Prilocaine K2CO3, Acetone, 70 °C, 14h Propylamine Propylamine Propylamine->Prilocaine

Caption: Synthetic workflow for the preparation of Prilocaine.

Experimental Protocol: Synthesis of Prilocaine [3]

Step 1: Synthesis of N-(2-methylphenyl)-2-chloropropanamide

  • To a 2000 mL three-necked flask, add o-toluidine (300 g), potassium carbonate (390 g), and acetone (1500 mL).

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add α-chloropropionyl chloride (340 mL) dropwise over 3 hours, maintaining the internal temperature below 30 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing 2000 mL of water to precipitate the solid product.

  • Filter the solid and wash with water (4 x 100 mL).

  • Dry the solid at 60 °C to yield the intermediate, N-(2-methylphenyl)-2-chloropropanamide (yield: 88.4%).

Step 2: Synthesis of Prilocaine

  • In a three-necked flask, combine the intermediate from Step 1 (120 g), potassium carbonate (80 g), and acetone (400 mL).

  • Add n-propylamine (10 mL) dropwise.

  • Heat the mixture to 70 °C and reflux for 14 hours, monitoring the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and cool to induce crystallization, affording prilocaine.

Prochloraz is a broad-spectrum fungicide. Its synthesis involves the reaction of N-[2-(2,4,6-trichlorophenoxy)ethyl]amine with a carbonylating agent, followed by reaction with imidazole. The key intermediate, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine, is synthesized using propylamine.[5][6]

Experimental Workflow: Synthesis of a Prochloraz Intermediate

G cluster_0 Step 1: Etherification cluster_1 Step 2: Amination Trichlorophenol 2,4,6-Trichlorophenol (B30397) Intermediate_Ether 1-Bromo-2-(2,4,6- trichlorophenoxy)ethane Trichlorophenol->Intermediate_Ether NaOH, H2O, Reflux, 16h Dibromoethane 1,2-Dibromoethane (B42909) Dibromoethane->Intermediate_Ether Prochloraz_Intermediate N-[2-(2,4,6-trichlorophenoxy)ethyl] -N-n-propylamine Intermediate_Ether->Prochloraz_Intermediate Toluene (B28343), NaOH, H2O, 50-60 °C, 8h Propylamine Propylamine Propylamine->Prochloraz_Intermediate

Caption: Synthetic workflow for a key intermediate of Prochloraz.

Experimental Protocol: Synthesis of N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine [5]

  • A mixture of 2,4,6-trichlorophenol (197.5 g), 1,2-dibromoethane (107.8 mL), and water (500 mL) is stirred under reflux while a solution of sodium hydroxide (B78521) (63 mL of 1.5 specific gravity caustic soda and 61 mL of water) is added slowly.

  • The reaction mixture is heated under reflux for 16 hours.

  • Excess dibromoethane is removed by azeotropic distillation.

  • Toluene (85 mL) is added, and the organic layer is separated and washed with dilute aqueous sodium hydroxide.

  • To the organic layer, add toluene (85 mL), sodium hydroxide (137 mL, specific gravity 1.5), water (137 mL), and propylamine (134 mL).

  • The mixture is stirred at 50-60 °C for eight hours and then left at room temperature for 60 hours.

  • The aqueous layer is separated, and the organic layer containing the desired N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine is carried forward to the next step in the prochloraz synthesis. A patent describes a 96% yield for a similar amination step using an ionic liquid as the solvent.[6]

Signaling Pathways

While complex derivatives containing the propylamine moiety are known to interact with various biological targets, such as the serotonin (B10506) 5-HT1A receptors, propylamine itself is not recognized as a direct modulator of specific signaling pathways in the central nervous system in the same manner as endogenous trace amines like phenylethylamine or tryptamine.[7][8][9] Its primary role in a pharmacological context is as a structural component of larger, more complex active pharmaceutical ingredients. The biological activity of these larger molecules is determined by their overall three-dimensional structure and their interaction with specific receptors or enzymes, rather than by the propylamine fragment in isolation.

Conclusion

This compound is an indispensable reagent for researchers and drug development professionals, offering a convenient and stable source of a primary amine for a variety of critical synthetic transformations. Its application in fundamental reactions like amide bond formation and its role as a key building block in the synthesis of important pharmaceuticals and agrochemicals highlight its versatility and importance in modern organic chemistry. The detailed protocols and workflows provided in this guide serve as a valuable resource for the practical application of this compound in the laboratory.

References

Propylamine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Propylamine (B44156) Hydrochloride

Introduction

Propylamine hydrochloride (CAS No. 556-53-6) is a chemical compound frequently utilized as a pharmaceutical intermediate and a building block in organic synthesis.[1] Given its application in research and development, a thorough understanding of its safety profile and proper handling procedures is paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the hazards, handling, storage, and emergency protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. It is crucial to understand its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) to appreciate the potential risks.

GHS Classification Summary:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3]

The following diagram illustrates the logical flow of hazard identification based on the GHS classifications.

GHS_Classification cluster_main This compound Hazard Profile Compound This compound H302 H302: Harmful if swallowed Compound->H302 H315 H315: Causes skin irritation Compound->H315 H319 H319: Causes serious eye irritation Compound->H319 H335 H335: May cause respiratory irritation Compound->H335 Pictogram GHS07 (Exclamation Mark) H302->Pictogram H315->Pictogram H319->Pictogram H335->Pictogram

Caption: GHS hazard classification for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below for easy reference.

PropertyValueReference(s)
Chemical Name 1-Propanamine, hydrochloride[2][3]
Synonyms n-Propylamine hydrochloride, Propylammonium chloride[1][4]
CAS Number 556-53-6[1]
Molecular Formula C₃H₁₀ClN[1]
Molecular Weight 95.57 g/mol [1][2]
Appearance White to slightly beige crystalline powder[1][4]
Melting Point 160-162 °C[1][4]
pH 4.5 - 6.5 (50 g/L solution at 25°C)[1][4]
Water Solubility Soluble[4]

Toxicological Data

While specific toxicological studies for this compound are not extensively detailed in publicly available literature, the toxicity of the parent compound, n-propylamine, provides critical insight into the potential hazards. This data informs the safety precautions required for the hydrochloride salt.

MetricSpeciesRouteValueReference(s)
LD₅₀RatOral370 mg/kg[5][6]
LD₅₀RabbitDermal400 - 560 mg/kg[5][7][8]
LC₅₀RatInhalation2310 ppm / 4 hours[5]
LC₅₀MouseInhalation2500 mg/m³ / 2 hours[5]
Eye IrritationRabbitDraize Test720 µg (Severe)[5]
Experimental Protocols

Detailed experimental protocols for the specific LD₅₀ and LC₅₀ values cited above are not provided in the source safety data sheets. However, a generalized methodology for an acute oral toxicity study (LD₅₀) according to OECD Guideline 423 is as follows:

  • Animal Selection: Healthy, young adult animals of a single sex (typically females) from a standard laboratory strain are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water) overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. Dosing is sequential, typically starting with a dose expected to be moderately toxic.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD₅₀ is determined based on the mortality observed across different dose groups, providing a statistical estimate of the dose that would be lethal to 50% of the animals.

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.[9]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep containers tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

The following diagram outlines a logical workflow for the safe handling and storage of this compound.

Handling_Storage_Workflow Safe Handling and Storage Workflow cluster_handling Handling Procedures cluster_storage Storage Procedures Prep Prepare Work Area (Fume Hood) Don_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Handle Handle Substance (Avoid Dust/Aerosols) Don_PPE->Handle Post_Handle Wash Hands Thoroughly Handle->Post_Handle Store Store in Tightly Closed Container Handle->Store After Use Clean_Area Clean Work Area Post_Handle->Clean_Area Conditions Place in Cool, Dry, Well-Ventilated Area Store->Conditions Incompatibles Segregate from Incompatible Materials Conditions->Incompatibles

Caption: Workflow for proper handling and storage procedures.

Emergency Procedures

In the event of an exposure, spill, or fire, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

The diagram below illustrates the appropriate first aid response to various types of exposure.

First_Aid_Workflow cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Occurs Eye_1 Rinse with water for at least 15 minutes Start->Eye_1 Skin_1 Remove contaminated clothing Start->Skin_1 Inhale_1 Move to fresh air Start->Inhale_1 Ingest_1 Rinse mouth Start->Ingest_1 Eye_2 Seek immediate medical attention Eye_1->Eye_2 Skin_2 Wash with soap and water for at least 15 minutes Skin_1->Skin_2 Skin_3 Get medical attention if irritation persists Skin_2->Skin_3 Inhale_2 Keep at rest Inhale_1->Inhale_2 Inhale_3 Call a doctor if unwell Inhale_2->Inhale_3 Ingest_2 Do NOT induce vomiting Ingest_1->Ingest_2 Ingest_3 Seek immediate medical attention Ingest_2->Ingest_3

Caption: First aid response workflow for different exposure routes.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

Spill_Response Start Spill Detected PPE Wear Appropriate PPE (Respirator, Gloves, Goggles) Start->PPE Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain the Spill Ventilate->Contain Cleanup Sweep up solid material Avoid creating dust Contain->Cleanup Dispose Place in suitable, closed containers for disposal Cleanup->Dispose Final_Clean Clean the spill area Dispose->Final_Clean End Spill Response Complete Final_Clean->End

Caption: Step-by-step procedure for responding to a spill.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure.

  • Eye/Face Protection: Wear tight-sealing safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.[10]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][10]

  • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]

  • Workplace Facilities: Ensure that eyewash stations and safety showers are close to the workstation location.[3]

References

Commercial availability and purity of propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability and Purity of Propylamine (B44156) Hydrochloride

For researchers, scientists, and professionals in drug development, sourcing chemical reagents of known and reliable purity is a critical first step in experimental design and execution. Propylamine hydrochloride (CAS No. 556-53-6), also known as 1-propanamine hydrochloride or propylammonium chloride, is a versatile building block in organic synthesis and a component in various research applications. This guide provides a comprehensive overview of its commercial availability, purity standards, and relevant experimental protocols.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers, catering to a wide range of needs from small-scale research and development to bulk manufacturing. The compound is typically offered in various grades and quantities, with pricing being dependent on both purity and volume.

Several major chemical suppliers list this compound in their catalogs. These include well-known global distributors as well as more specialized manufacturers. The product is generally available in quantities ranging from grams to kilograms. For larger, industrial-scale quantities, direct inquiries and custom quotes are typically required.

Below is a summary of representative commercial offerings for this compound:

SupplierCatalog Number (Example)Purity SpecificationAvailable Quantities (Examples)Price (USD, Example)
Sigma-Aldrich 242543≥99%25 g, 100 g$71.00 (25 g), $161.25 (100 g)
Thermo Scientific Chemicals (via Fisher Scientific) AC22189025098%25 g, 100 g$121.01 (25 g), $327.98 (100 g)[1]
Tokyo Chemical Industry (TCI) P0522>98.0% (Titration)25 g$41.00 - $52.00
Santa Cruz Biotechnology sc-238469N/AInquireInquire[2]
ChemicalBook Aggregates various suppliers98%, 99%KG$1.00 - $10.00 / KG (bulk)[3]

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often significantly different from the listed catalog prices. It is always recommended to check directly with the supplier for current pricing and availability.

Purity and Specifications

The purity of this compound is a critical parameter for its application in sensitive research areas like drug development and materials science. Most suppliers provide a certificate of analysis (CofA) detailing the specific purity and analytical methods used for a given batch.

Common Purity Levels and Analytical Methods

Commercial grades of this compound typically have a purity of 98% or higher.[1] High-purity grades of ≥99% are also widely available. The most common methods for purity assessment are:

  • Titration: Acid-base titration is frequently used to determine the assay of the amine salt. The TCI product, for example, specifies a purity of >98.0% as determined by titration (T).

  • Gas Chromatography (GC): For the free base, propylamine, GC is a standard method to assess purity and identify volatile impurities. Analytical standards for propylamine with ≥99.0% purity determined by GC are available.

Physical and Chemical Properties

A summary of key specifications for this compound is provided below.

PropertyValue
CAS Number 556-53-6[1][2]
Molecular Formula C₃H₉N·HCl
Molecular Weight 95.57 g/mol [1]
Appearance White to almost white solid, powder, or crystals
Melting Point 160-162 °C or 162.0 to 166.0 °C
Solubility Soluble in water.
Synonyms 1-Aminopropane hydrochloride, n-Propylamine hydrochloride, Propylammonium chloride[1]

Experimental Protocols

Detailed methodologies are essential for both the synthesis and quality control of this compound in a laboratory setting.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 1-propanol (B7761284) with ammonium (B1175870) chloride.[4]

Principle: This method relies on the high-temperature, high-pressure reaction between an alcohol and an ammonium salt in the presence of a Lewis acid catalyst to form the corresponding amine hydrochloride.

Materials:

  • 1-Propanol

  • Ammonium chloride (NH₄Cl)

  • Ferric chloride (FeCl₃, catalyst)

  • High-pressure reactor (autoclave)

  • Solvent for purification (e.g., ethanol (B145695), diethyl ether)

Procedure:

  • Charge a high-pressure reactor with 1-propanol, ammonium chloride, and a catalytic amount of ferric chloride.

  • Seal the reactor and heat it to the required temperature under elevated pressure, as specified by the reaction parameters in the source literature.

  • Maintain the reaction conditions for a set duration to ensure complete conversion.

  • After cooling the reactor to room temperature, carefully vent any excess pressure.

  • Open the reactor and transfer the crude reaction mixture.

  • The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and precipitate the purified salt by adding a non-polar solvent like diethyl ether.

  • Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

Quality Control: Purity Determination by Titration

Principle: This protocol determines the purity of this compound by titrating it as a weak acid with a strong base (sodium hydroxide) in a non-aqueous medium or by back-titration. A simpler aqueous titration with a strong base can also be performed.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Burette, beaker, analytical balance

Procedure:

  • Accurately weigh approximately 100-200 mg of the this compound sample and record the weight.

  • Dissolve the sample in 50 mL of deionized water in a 250 mL beaker or flask.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution until a persistent faint pink color is observed (the endpoint).

  • Record the final volume of NaOH solution used.

  • Calculate the purity of the sample using the following formula: Purity (%) = (V_NaOH × M_NaOH × MW_salt) / (W_sample) × 100 Where:

    • V_NaOH = Volume of NaOH used (in Liters)

    • M_NaOH = Molarity of NaOH solution

    • MW_salt = Molecular weight of this compound (95.57 g/mol )

    • W_sample = Weight of the sample (in grams)

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for sourcing and utilizing this compound in a research context, from initial procurement to final application.

G Diagram 1: Research Workflow for this compound cluster_procurement Procurement cluster_qc Quality Control cluster_application Application A Identify Requirement (Purity, Quantity) B Supplier Search (TCI, Sigma, etc.) A->B C Request Quotes & Select Supplier B->C D Place Order C->D E Receive Shipment D->E Material Delivery F Review Certificate of Analysis (CofA) E->F G Perform In-house QC (e.g., Titration, NMR) F->G H Approve for Use G->H I Experimental Design H->I Release to Lab J Synthesis or Formulation I->J K Analysis of Results J->K

Diagram 1: Research Workflow for this compound
Chemical Relationships Diagram

This diagram outlines the relationship between propylamine, its hydrochloride salt, and related chemical species.

G Diagram 2: Chemical Relationships of this compound A Propylamine (Free Base) C3H9N B Propylamine Hydrochloride C3H9N·HCl A->B + HCl B->A - HCl (Base) F Potential Impurities (e.g., Dipropylamine, Residual Solvents) B->F May Contain C Hydrochloric Acid (HCl) C->B Salt Formation D 1-Propanol (Precursor) D->B Synthesis E Ammonium Chloride (Precursor) E->B Synthesis

Diagram 2: Chemical Relationships of this compound

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases Using Propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Schiff bases utilizing propylamine (B44156) hydrochloride as the primary amine source. As the protonated form of the amine is not nucleophilic, a critical preliminary step of deprotonation to the free propylamine is required. This note outlines two primary protocols: the in-situ generation of the free amine from its hydrochloride salt, and the subsequent condensation reaction with a carbonyl compound to form the desired Schiff base (imine). These methods are broadly applicable for the synthesis of a wide array of Schiff bases, which are pivotal intermediates in organic synthesis and hold significant potential in medicinal chemistry and materials science.

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. These compounds and their metal complexes are of significant interest due to their versatile applications, including roles as catalysts, and their wide range of biological activities, such as antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]

Propylamine-derived Schiff bases are valuable scaffolds in the development of novel therapeutic agents and functional materials. While propylamine is a common primary amine, it is often supplied and stored as its more stable hydrochloride salt. A common challenge is that the protonated nitrogen atom in the amine salt is not electron-rich and therefore cannot act as a nucleophile to initiate the reaction with the carbonyl compound.[4] Consequently, the free propylamine must be generated prior to or during the Schiff base formation.

This application note provides a comprehensive guide for the synthesis of Schiff bases starting from propylamine hydrochloride, including detailed experimental protocols, a summary of typical reaction conditions, and diagrams illustrating the workflow and reaction mechanism.

General Reaction Workflow

The overall process involves two main stages: the liberation of the free propylamine from its hydrochloride salt, followed by the condensation reaction with a carbonyl compound to form the Schiff base.

G cluster_0 Stage 1: Deprotonation cluster_1 Stage 2: Condensation A This compound C Free Propylamine (in situ) A->C Addition B Base (e.g., NaOAc, Et3N) B->C Neutralization E Schiff Base Formation (Imine) C->E Condensation Reaction D Aldehyde or Ketone D->E F Purification (e.g., Recrystallization) E->F G Final Schiff Base Product F->G

Caption: General workflow for Schiff base synthesis from this compound.

Experimental Protocols

Protocol 1: In-Situ Schiff Base Synthesis from this compound

This protocol is efficient as it generates the free amine in the same reaction vessel as the condensation reaction. The addition of a weak base, such as sodium acetate (B1210297), neutralizes the hydrochloride, forming the free amine and sodium chloride.[4]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.1 eq)

  • Anhydrous Sodium Acetate (NaOAc) (1.0 eq)

  • Solvent (e.g., Ethanol, Methanol)

  • Optional: Glacial Acetic Acid (catalytic amount, 1-2 drops)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous sodium acetate (1.0 eq).

  • Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of this compound).

  • Stir the mixture vigorously at room temperature for 15-20 minutes. A fine precipitate of sodium chloride may be observed.

  • Add the aldehyde or ketone (1.0 - 1.1 eq) to the suspension.

  • If the reaction is slow at room temperature, add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate the dehydration step.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The reaction can be stirred at room temperature or heated to reflux. Reaction times may vary from 1 to 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Reduce the volume of the filtrate under reduced pressure.

  • The crude Schiff base can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture thereof).

Protocol 2: Isolation of Free Propylamine Prior to Synthesis

In some cases, it may be desirable to isolate the free propylamine before proceeding with the Schiff base synthesis. This can be achieved by a simple extraction.

Materials:

  • This compound

  • Strong base solution (e.g., 5M NaOH)

  • Organic solvent for extraction (e.g., Diethyl ether, Dichloromethane)

  • Separatory funnel

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure (Deprotonation and Extraction):

  • Dissolve this compound in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add a strong base solution (e.g., 5M NaOH) until the solution is strongly basic (pH > 12).

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the free propylamine with an organic solvent (e.g., diethyl ether) three times.

  • Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Filter to remove the drying agent.

  • The resulting solution contains the free propylamine and can be used directly in the subsequent Schiff base synthesis. Caution: Propylamine is volatile and should be handled in a well-ventilated fume hood.

Procedure (Schiff Base Synthesis):

  • To the solution of free propylamine, add the aldehyde or ketone (1.0 eq).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude Schiff base, which can then be purified by recrystallization or distillation.

Reaction Mechanism

The formation of a Schiff base is a reversible reaction that proceeds in two main steps. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a carbinolamine intermediate. Second, the carbinolamine undergoes dehydration, often acid-catalyzed, to yield the final imine (Schiff base).

Caption: General mechanism of Schiff base formation.

Data Presentation: Representative Reaction Conditions and Yields

The optimal conditions for Schiff base synthesis can vary depending on the specific aldehyde or ketone used. The following table summarizes typical conditions and expected yields based on literature for analogous reactions.[5]

EntryCarbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEthanolAcetic AcidReflux2~85-95
2SalicylaldehydeMethanolNoneRoom Temp1>90
34-NitrobenzaldehydeEthanolNoneRoom Temp3~80-90
4AcetophenoneMethanolAcetic AcidReflux6~60-75
5CyclohexanoneEthanolNoneRoom Temp4~70-80

Applications in Drug Development

Schiff bases derived from propylamine and its analogues are precursors to a multitude of pharmacologically active compounds. The imine functionality is a key structural motif in various therapeutic agents.

  • Antimicrobial Agents: Many Schiff bases exhibit potent antibacterial and antifungal activities.[1] The lipophilicity of the imine group can facilitate the transport of the molecule across cell membranes.

  • Anticancer Agents: Certain Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines, potentially through mechanisms like DNA binding and oxidative stress.[2]

  • Antiviral Activity: The azomethine linkage is present in several compounds investigated for their antiviral properties, including activity against HIV.[6]

  • Catalysis: Chiral Schiff base metal complexes are widely used as catalysts in asymmetric synthesis, a crucial process in the production of enantiomerically pure drugs.[7]

Conclusion

The synthesis of Schiff bases from this compound is a straightforward and versatile process, provided that the initial deprotonation of the amine salt is performed. The protocols described herein offer reliable methods for generating a diverse library of Schiff bases for applications in drug discovery, medicinal chemistry, and materials science. The choice between in-situ generation and prior isolation of the free amine will depend on the specific requirements of the reaction and the nature of the carbonyl substrate.

References

Application Notes and Protocols: The Versatile Role of Propylamine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylamine (B44156) hydrochloride, a primary amine salt, serves as a valuable and versatile building block in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. Its utility stems from the nucleophilic nature of the free propylamine base, which can be readily generated in situ. This allows for its participation in various classical and multicomponent reactions to form stable heterocyclic cores that are prevalent in pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the use of propylamine hydrochloride in the synthesis of key heterocyclic systems, including pyrroles, pyridines, and dihydropyrimidines.

Synthesis of N-Propylpyrroles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and straightforward method for the preparation of substituted pyrroles. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, propylamine generated from its hydrochloride salt.[1][2]

Reaction Principle:

The reaction proceeds through the formation of a di-imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole (B145914) ring. The use of this compound requires the addition of a base to liberate the free propylamine for the initial nucleophilic attack on the dicarbonyl compound.

Paal_Knorr Propylamine_HCl This compound Propylamine Propylamine Propylamine_HCl->Propylamine Deprotonation Base Base (e.g., NaOAc) Base->Propylamine Intermediate Di-imine Intermediate Propylamine->Intermediate Dicarbonyl 1,4-Dicarbonyl Compound (e.g., 2,5-Hexanedione) Dicarbonyl->Intermediate Condensation Pyrrole N-Propylpyrrole Derivative Intermediate->Pyrrole Cyclization & Dehydration

Figure 1: Paal-Knorr synthesis of N-propylpyrroles.

Experimental Protocol: Synthesis of 1-Propyl-2,5-dimethylpyrrole

This protocol details the synthesis of 1-propyl-2,5-dimethylpyrrole from 2,5-hexanedione (B30556) and this compound.

Materials:

  • 2,5-Hexanedione

  • This compound

  • Sodium acetate (B1210297)

  • Glacial acetic acid

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (11.4 g, 0.1 mol) in ethanol (50 mL).

  • Add this compound (10.5 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) to the solution.

  • Add glacial acetic acid (5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add diethyl ether (100 mL) and a saturated sodium bicarbonate solution (50 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 1-propyl-2,5-dimethylpyrrole.

Quantitative Data:

Reactant 1Reactant 2ProductReaction Time (h)Temperature (°C)Yield (%)
2,5-HexanedionePropylamine HCl1-Propyl-2,5-dimethylpyrrole4Reflux (Ethanol)~85

Synthesis of 1,4-Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine (B92270) synthesis is a multicomponent reaction that provides access to 1,4-dihydropyridines, which are important scaffolds in medicinal chemistry, notably as calcium channel blockers.[3][4] Propylamine can be utilized as the nitrogen source in this reaction.

Reaction Principle:

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine. When using this compound, a base is required to generate the free amine. The mechanism involves a series of condensation, addition, and cyclization reactions.

Hantzsch_Synthesis Propylamine_HCl This compound Propylamine Propylamine Propylamine_HCl->Propylamine Base Base Base->Propylamine Dihydropyridine N-Propyl-1,4-dihydropyridine Derivative Propylamine->Dihydropyridine Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Dihydropyridine Multicomponent Condensation Ketoester β-Ketoester (2 eq.) (e.g., Ethyl acetoacetate) Ketoester->Dihydropyridine

Figure 2: Hantzsch synthesis of 1,4-dihydropyridines.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-1-propyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol describes the synthesis of a 1,4-dihydropyridine (B1200194) derivative using this compound.

Materials:

Procedure:

  • In a round-bottom flask, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and ethanol (25 mL).

  • Add this compound (5.2 g, 0.055 mol) and triethylamine (5.6 g, 0.055 mol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Quantitative Data:

Aldehydeβ-KetoesterAmine SourceReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthyl acetoacetatePropylamine HCl6-8Reflux (Ethanol)~75

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones, which are of significant interest in the pharmaceutical industry.[5][6] While traditionally performed with urea (B33335), the reaction can be adapted to use N-substituted ureas, which can be prepared from this compound.

Reaction Principle:

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and a urea derivative. To use this compound, it is first converted to propylurea.

Biginelli_Reaction cluster_urea Propylurea Synthesis cluster_biginelli Biginelli Reaction Propylamine_HCl This compound Propylurea Propylurea Propylamine_HCl->Propylurea KOCN Potassium Cyanate (B1221674) KOCN->Propylurea DHPM N-Propyl-dihydropyrimidinone Propylurea->DHPM Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->DHPM Acid-catalyzed Condensation Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->DHPM

Figure 3: Biginelli reaction workflow with propylamine.

Experimental Protocol: Synthesis of 1-Propyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol is divided into two parts: the synthesis of propylurea and the subsequent Biginelli reaction.

Part A: Synthesis of Propylurea

  • Dissolve this compound (9.5 g, 0.1 mol) in water (20 mL).

  • In a separate beaker, dissolve potassium cyanate (8.9 g, 0.11 mol) in water (30 mL).

  • Slowly add the potassium cyanate solution to the this compound solution with stirring.

  • Heat the mixture on a water bath at 80-90 °C for 1 hour.

  • Cool the solution in an ice bath to crystallize the propylurea.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Part B: Biginelli Reaction

  • In a round-bottom flask, combine benzaldehyde (5.3 g, 0.05 mol), ethyl acetoacetate (6.5 g, 0.05 mol), and the prepared propylurea (5.1 g, 0.05 mol) in ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data:

Aldehydeβ-KetoesterUrea DerivativeReaction Time (h)Temperature (°C)Yield (%)
BenzaldehydeEthyl acetoacetatePropylurea4-6Reflux (Ethanol)~80

Conclusion

This compound is a readily available and cost-effective reagent for the synthesis of various N-propyl substituted heterocyclic compounds. Through well-established reactions such as the Paal-Knorr, Hantzsch, and Biginelli syntheses, researchers can access a wide range of pyrroles, dihydropyridines, and dihydropyrimidinones. The protocols provided herein offer a foundation for the exploration and development of novel heterocyclic derivatives for applications in drug discovery and materials science. The straightforward nature of these reactions, coupled with the versatility of this compound, makes it a valuable tool in the synthetic chemist's arsenal.

References

Application Notes & Protocols: Propylamine Hydrochloride as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propylamine (B44156) (propan-1-amine) and its hydrochloride salt are fundamental primary aliphatic amines that serve as versatile and crucial building blocks in synthetic organic chemistry. Due to the nucleophilic nature of the amino group, propylamine is widely used to introduce the n-propylamino moiety into more complex molecular structures. This reactivity makes it an indispensable precursor in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) across various therapeutic areas, including neurology, anesthesiology, and endocrinology. Propylamine hydrochloride is often used as a stable, solid form of propylamine, which is a volatile liquid. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals starting from propylamine or its derivatives.

Application Note 1: Synthesis of (S)-Pramipexole

Pramipexole is a non-ergot dopamine (B1211576) agonist with high selectivity for the D2 and D3 dopamine receptor subtypes. It is primarily used for treating the symptoms of Parkinson's disease and restless legs syndrome. The synthesis of Pramipexole involves the introduction of an n-propyl group onto a diamine precursor, a key step where propylamine-related reagents are crucial. One established method is the reductive amination of the precursor with propionaldehyde. An alternative, scalable process utilizes a Fukuyama alkylation protocol with propyl bromide.

Logical Relationship: Propylamine to Pramipexole

The following diagram illustrates the role of the propyl group, derived from propylamine precursors, in the synthesis of the dopamine agonist Pramipexole.

cluster_0 Precursor Source cluster_1 Key Intermediate cluster_2 Synthetic Reaction cluster_3 Final API Propylamine Propylamine (or Propionaldehyde/ Propyl Bromide) Reaction Reductive Amination or Fukuyama Alkylation Propylamine->Reaction Provides Propyl Group Intermediate (S)-2,6-diamino-4,5,6,7- tetrahydrobenzothiazole Intermediate->Reaction Substrate Pramipexole (S)-Pramipexole Reaction->Pramipexole Yields Start Start: (S)-2,6-diamino... precursor Step1 Step 1: Protection with 2-nitrobenzenesulfonyl chloride in THF/TEA Start->Step1 Step2 Step 2: N-Alkylation with Propyl Bromide & K2CO3 in Acetonitrile Step1->Step2 Step3 Step 3: Deprotection with Thioglycolic Acid & LiOH in Ethanol Step2->Step3 Step4 Pramipexole Base Isolation (Extraction) Step3->Step4 Step5 Step 4: Salt Formation (Gaseous HCl) Step4->Step5 Step6 Step 5: Recrystallization (Methanol/Ethanol) Step5->Step6 End Final Product: Pramipexole dihydrochloride monohydrate Step6->End cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine (Deficient in PD) Receptor Dopamine Receptor (D2/D3 Subtype) Dopamine->Receptor Mimics Action Of Pramipexole Pramipexole Pramipexole->Receptor Binds & Activates G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Ion Channels & Gene Expression PKA->Response Phosphorylates Effect Decreased Neuronal Excitability & Normalization of Motor Function Response->Effect

Application Notes and Protocols: Propylamine Hydrochloride in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of propylamine (B44156) hydrochloride (PAHCl) and its analogues, such as propylamine hydroiodide (PAI) and propylamine hydrobromide (PABr), in the fabrication of high-performance perovskite solar cells (PSCs). These additives have demonstrated significant potential in improving the efficiency, stability, and crystal quality of perovskite films.

Mechanism of Action

Propylamine hydrochloride and its derivatives primarily function as surface passivating agents and crystal growth modulators in perovskite films. Due to the larger ionic size of the propylammonium cation (PA+), it is generally not incorporated into the bulk perovskite lattice.[1][2] Instead, it resides at the grain boundaries and on the surface of the perovskite film.[1][2] This strategic positioning allows it to passivate defects, such as halide and cation vacancies, which are detrimental to device performance. By mitigating these defects, non-radiative recombination of charge carriers is suppressed, leading to enhanced photoluminescence intensity and longer carrier lifetimes.[1][3] Furthermore, the presence of these additives can influence the crystallization process, promoting the formation of larger, more uniform grains with a preferred orientation, which facilitates efficient charge transport.[2][4]

Data Presentation: Performance of Perovskite Solar Cells

The following table summarizes the quantitative data from various studies on perovskite solar cells incorporating propylamine-based additives.

AdditivePerovskite CompositionDevice ArchitectureVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (No Additive) FAPbI₃n-i-p1.0524.575.019.3[1]
20 mol% PACl FAPbI₃n-i-p1.1025.181.522.22[1]
Control (No Additive) Tin-basedp-i-n-19.45-< 9.35[2]
0.02 M PABr Tin-basedp-i-n0.6326.7963.79.35[2]
Control (No Additive) (FA,MA,Cs)Pb(I,Br)₃n-i-p---< 21.0[4]
PAI Post-treatment (FA,MA,Cs)Pb(I,Br)₃n-i-p---21.0 (certified)[4]
Control (No Additive) (FA,MA,Cs)Pb(I,Br)₃p-i-n---21.7[4]
PAI Buried Layer (FA,MA,Cs)Pb(I,Br)₃p-i-n---23.0[4]
TFPACl FA-basedFlexible n-i-p---< 23.59[5]
PFPACl FA-basedFlexible n-i-p---23.59[5]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. FAPbI₃ = Formamidinium lead iodide. (FA,MA,Cs)Pb(I,Br)₃ denotes a mixed-cation, mixed-halide perovskite. TFPACl = 3,3,3-trifluthis compound, PFPACl = 2,2,3,3,3-pentafluoropropylamine (B1582960) hydrochloride.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and its analogues in perovskite solar cell fabrication, based on common methodologies reported in the literature.

1. Perovskite Precursor Solution Preparation with PACl Additive

This protocol describes the "one-step" method where the additive is included in the perovskite precursor solution.

  • Materials:

    • Formamidinium iodide (FAI)

    • Lead iodide (PbI₂)

    • n-propylammonium chloride (PACl)

    • Anhydrous dimethylformamide (DMF)

    • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • Prepare the perovskite precursor solution by dissolving FAI and PbI₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v). The molar ratio of FAI to PbI₂ is typically around 1:1.

    • Add the desired molar percentage of PACl to the precursor solution (e.g., 20 mol% with respect to the lead content).

    • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use to remove any particulates.

2. Post-Treatment of Perovskite Films with PAI

This protocol describes the surface treatment of a pre-formed perovskite layer.

  • Materials:

  • Procedure:

    • Prepare the perovskite film using a standard deposition method (e.g., spin-coating a precursor solution of FAI, MABr, MACl, and PbI₂ followed by annealing).[4]

    • Prepare a PAI solution by dissolving PAI in IPA at a specific concentration (e.g., 1 mg/mL).[4]

    • After the perovskite film has been annealed and cooled to room temperature, deposit the PAI solution onto the perovskite surface via spin-coating.

3. Fabrication of a p-i-n Device with a PAI Buried Interface Layer

This protocol details the incorporation of PAI as an interlayer in an inverted (p-i-n) device structure.[4]

  • Procedure:

    • Deposit the hole transport layer (HTL), such as PTAA, onto the transparent conductive oxide (TCO) substrate.

    • Spin-coat the PAI solution (e.g., in IPA) onto the HTL to form a buried interface layer.

    • Deposit the perovskite precursor solution on top of the PAI layer and proceed with the standard perovskite film formation process (spin-coating and annealing).

    • Deposit the electron transport layer (ETL), such as PCBM or C60, onto the perovskite film.

    • Finally, deposit the top metal electrode (e.g., Ag or Au) via thermal evaporation.

Visualizations

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion sub_clean Substrate Cleaning etl_deposition ETL Deposition (n-i-p) or HTL Deposition (p-i-n) sub_clean->etl_deposition precursor_prep Precursor Solution Preparation (+/- PAHCl) etl_deposition->precursor_prep spin_coating Spin Coating precursor_prep->spin_coating annealing Annealing spin_coating->annealing post_treatment Post-Treatment (e.g., with PAI) annealing->post_treatment htl_deposition HTL Deposition (n-i-p) or ETL Deposition (p-i-n) post_treatment->htl_deposition electrode_deposition Electrode Deposition htl_deposition->electrode_deposition

Caption: Experimental workflow for the fabrication of perovskite solar cells with this compound.

mechanism_pathway cluster_perovskite Perovskite Film cluster_defects Defect States cluster_pahcl This compound (PAHCl) cluster_outcomes Improved Properties bulk Perovskite Bulk gb Grain Boundaries halide_vacancy Halide Vacancies cation_vacancy Cation Vacancies uncoordinated_pb Uncoordinated Pb²⁺ surface Surface pa_ion Propylammonium (PA⁺) pa_ion->gb Adsorption pa_ion->surface Adsorption defect_passivation Defect Passivation pa_ion->defect_passivation crystal_growth Improved Crystal Growth pa_ion->crystal_growth Modulation cl_ion Chloride (Cl⁻) cl_ion->defect_passivation cl_ion->crystal_growth Modulation reduced_recombination Reduced Non-Radiative Recombination defect_passivation->reduced_recombination enhanced_stability Enhanced Stability defect_passivation->enhanced_stability crystal_growth->reduced_recombination improved_performance Improved Device Performance (PCE, Voc, FF) reduced_recombination->improved_performance enhanced_stability->improved_performance

Caption: Proposed mechanism of this compound in improving perovskite solar cell performance.

References

Application Notes and Protocols for the Synthesis of N-Propyl Amides from Propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Alkyl amides are crucial functional groups with wide applications in the biological, pharmaceutical, and organic chemical industries.[1] The synthesis of N-propyl amides, in particular, is a common objective in the development of new drugs, agrochemicals, and other specialty chemicals. While propylamine (B44156) is a readily available starting material, it is often supplied and stored as its hydrochloride salt for improved stability and handling. This salt form, however, necessitates specific considerations during amide synthesis, as the free amine must be liberated in situ to react with an activated carboxylic acid derivative.

These application notes provide detailed protocols for the synthesis of N-propyl amides starting from propylamine hydrochloride, targeting researchers, scientists, and drug development professionals. Two primary, robust methods are presented: the reaction with acyl chlorides under Schotten-Baumann conditions and the use of modern peptide coupling reagents with carboxylic acids.

General Principles of Amide Synthesis with Amine Salts

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt.[2] Therefore, the carboxylic acid must first be "activated". Common strategies include conversion to a more electrophilic species like an acyl chloride or the use of coupling reagents.[3][4]

When using an amine hydrochloride salt, such as this compound, an additional stoichiometric amount of base is required. This base serves two purposes:

  • To neutralize the hydrochloride salt and generate the free propylamine nucleophile.

  • To scavenge the acid byproduct (e.g., HCl) formed during the reaction, driving the equilibrium towards the amide product.[5]

The choice of base is critical. For reactions with highly reactive acyl chlorides, inorganic bases (e.g., NaOH) or tertiary amines (e.g., triethylamine, pyridine) are common.[3][6] For coupling-reagent-mediated reactions, non-nucleophilic organic bases like N,N-diisopropylethylamine (DIEA) are preferred to avoid competitive side reactions.

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the acylation of propylamine, generated in situ from its hydrochloride salt, using an acyl chloride. This method is classic, robust, and widely applicable for a variety of substrates.[5]

Workflow for Acyl Chloride Method

cluster_prep Reaction Setup cluster_workup Work-up & Purification start Propylamine HCl + Acyl Chloride + Solvent (e.g., DCM) base_add Add Base (e.g., DIEA) - Liberates free amine - Scavenges HCl byproduct start->base_add stir Stir at RT (8-16 h) base_add->stir quench Quench with H₂O stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure N-Propyl Amide purify->product

Caption: General workflow for N-propyl amide synthesis via the acyl chloride method.

Experimental Protocol

Materials and Reagents

Reagent/Material Purpose Typical Supplier
This compound Amine Source Sigma-Aldrich, Fisher Scientific
Acyl Chloride (R-COCl) Acylating Agent Sigma-Aldrich, Alfa Aesar
Dichloromethane (B109758) (DCM) Anhydrous Solvent Fisher Scientific
N,N-Diisopropylethylamine (DIEA) Non-nucleophilic Base Sigma-Aldrich
1 M Hydrochloric Acid (HCl) Aqueous Wash VWR
Saturated Sodium Bicarbonate (NaHCO₃) Aqueous Wash VWR
Saturated Sodium Chloride (Brine) Aqueous Wash VWR
Anhydrous Magnesium Sulfate (MgSO₄) Drying Agent Fisher Scientific
Rotary Evaporator Solvent Removal Buchi, Heidolph

| Glassware | Reaction Vessel, etc. | VWR, Kimble |

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The suspension should become a clear solution as the free propylamine is liberated.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by either recrystallization or column chromatography.[8]

    • Recrystallization: Test various solvents such as ethanol, isopropanol, or mixtures like ethyl acetate (B1210297)/hexane to find a suitable system where the product is soluble at high temperatures but precipitates upon cooling.[7][8]

    • Column Chromatography: Use a silica (B1680970) gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure amide.[9]

Protocol 2: Synthesis via Carboxylic Acid and Coupling Reagent

This protocol utilizes a peptide coupling reagent to facilitate amide bond formation directly from a carboxylic acid. This method is often milder than the acyl chloride route and is particularly useful for sensitive substrates.[10]

Logical Relationship for Coupling Reaction

RCOOH Carboxylic Acid ActiveEster Active Ester Intermediate (Highly Reactive) RCOOH->ActiveEster Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) CouplingAgent->ActiveEster Base Base (DIEA) Base->ActiveEster Propylamine Free Propylamine Base->Propylamine Amide N-Propyl Amide Product ActiveEster->Amide Nucleophilic Attack PropylamineHCl Propylamine HCl PropylamineHCl->Propylamine Neutralization Propylamine->Amide Byproducts Byproducts

Caption: Key steps in the coupling-reagent-mediated synthesis of N-propyl amides.

Experimental Protocol

Materials and Reagents

Reagent/Material Purpose Typical Supplier
This compound Amine Source Sigma-Aldrich, Fisher Scientific
Carboxylic Acid (R-COOH) Acid Source Sigma-Aldrich, Alfa Aesar
N,N-Dimethylformamide (DMF) Anhydrous Solvent Fisher Scientific
HATU or EDC/HOBt Coupling Reagent Sigma-Aldrich, Chem-Impex
N,N-Diisopropylethylamine (DIEA) Non-nucleophilic Base Sigma-Aldrich
Diethyl Ether or Ethyl Acetate Extraction/Precipitation Fisher Scientific

| Purification Supplies | (As in Protocol 1) | VWR, etc. |

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add the coupling reagent. For example, add HATU (1.1 eq).[3]

  • Base and Amine Addition: Add N,N-diisopropylethylamine (DIEA) (3.0 eq) followed by this compound (1.2 eq). The base will neutralize both the amine salt and the acidic byproducts of the coupling reaction.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes, or until the reaction is complete as determined by TLC or LC-MS analysis.[3]

  • Work-up:

    • Dilute the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Note: DMF is a high-boiling solvent and may require high vacuum for complete removal.

  • Purification: Purify the crude product using the methods described in Protocol 1 (recrystallization or column chromatography).

Data Presentation

The efficiency of N-propyl amide synthesis can vary significantly based on the substrates and reaction conditions used. The following tables provide a summary of typical conditions and representative yields.

Table 1: Summary of Typical Reaction Conditions

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Coupling Reagent)
Amine Source This compoundThis compound
Acid Source Acyl ChlorideCarboxylic Acid
Base DIEA, Triethylamine, PyridineDIEA, N-Methylmorpholine
Stoichiometry (Base) ~2.2 equivalents~3.0 equivalents
Solvent DCM, THF, TolueneDMF, DCM
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 8 - 16 hours[3]30 - 60 minutes[3]

Table 2: Representative Quantitative Data for Amide Synthesis

Amide ProductMethodYield (%)Purity (%)Reference
N-propylmethacrylamideAnhydride/Base88.5>95 (NMR)[11]
N-oleoylethanolamideCoupling Reagent90>98 (HPLC)[9]
N-stearoyl-L-prolineAcyl Chloride55.4>98 (HPLC)[9]
N-benzyl-4-phenylbutyramideBoric Acid Catalyzed91-95Not specified[12]

Note: Yields are highly substrate-dependent. The data presented are illustrative examples from various amide synthesis procedures to indicate typical ranges.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete liberation of free amine.Ensure sufficient base (at least 2 eq for Protocol 1, 3 eq for Protocol 2) is used. Allow time for the base to react with the hydrochloride salt before adding the acylating agent.
Hydrolysis of acyl chloride or coupling agent.Use anhydrous solvents and perform the reaction under an inert atmosphere.[7]
Multiple Byproducts Side reactions with the base.Use a non-nucleophilic base like DIEA instead of triethylamine, especially with sensitive substrates.
Di-acylation of the amine.Add the acylating agent slowly and portion-wise to the amine solution.[7]
Difficulty Removing Impurities Similar solubility profiles of product and impurities.Optimize the pH of aqueous washes. An acidic wash removes basic impurities (amines), and a basic wash removes acidic impurities.[7]
Unsuitable recrystallization solvent.Perform small-scale solubility tests with different solvents (e.g., ethanol, acetone, acetonitrile) or solvent mixtures (ethyl acetate/hexane) to find an optimal system.[7][8]

References

Application Notes and Protocols: The Role of Propylamine Hydrochloride in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] The quinazoline (B50416) scaffold is found in a variety of natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][3][4] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and afatinib, feature a quinazoline core and function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[5][6][7]

The synthesis of quinazoline derivatives is a significant focus in medicinal chemistry. A common and versatile method for introducing substituents at the 4-position of the quinazoline ring is through the nucleophilic substitution of 4-chloroquinazolines with primary amines.[8][9] This reaction provides a straightforward route to a diverse library of N-substituted quinazolin-4-amines. Propylamine (B44156) hydrochloride, as a stable salt of propylamine, serves as a readily available primary amine source for this synthetic transformation. The use of primary amines like propylamine allows for the exploration of structure-activity relationships, which is crucial for the development of novel therapeutic agents.[8]

This document provides detailed protocols for the synthesis of a quinazoline derivative using propylamine hydrochloride, alongside quantitative data for similar reactions and visualizations of the synthetic workflow and a relevant biological signaling pathway.

Experimental Protocols

Synthesis of N-propylquinazolin-4-amine from 4-Chloroquinazoline (B184009) and Propylamine

This protocol is adapted from established methods for the synthesis of N-substituted 4-aminoquinazolines.[9][10] Propylamine, generated in situ from this compound, acts as the nucleophile.

Materials:

  • 4-Chloroquinazoline

  • This compound

  • Triethylamine (B128534) (or another suitable base)

  • 2-Propanol (or another suitable solvent like ethanol (B145695) or acetonitrile)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Microwave reactor (for the microwave-assisted method)

Procedure (Conventional Heating): [10]

  • To a solution of 4-chloroquinazoline (1.0 mmol) in 2-propanol (10 mL), add this compound (1.2 mmol) and triethylamine (1.5 mmol). The triethylamine is added to neutralize the hydrochloride and liberate the free propylamine.

  • Stir the reaction mixture at reflux for 8-12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure N-propylquinazolin-4-amine.

Procedure (Microwave-Assisted Synthesis): [10]

  • In a microwave-safe vessel, combine 4-chloroquinazoline (1.0 mmol), this compound (1.2 mmol), triethylamine (1.5 mmol), and 2-propanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 60W) for 15-30 minutes, maintaining a temperature below the solvent's boiling point under pressure.

  • After irradiation, cool the vessel to room temperature.

  • Work-up and purify the product as described in the conventional heating method (steps 5-8). The microwave-assisted method often leads to significantly shorter reaction times and can improve yields.[10]

Data Presentation

The following table summarizes representative yields for the synthesis of various N-substituted quinazolin-4-amines from 4-chloroquinazoline and different primary amines, providing an expected range for the synthesis with propylamine.

EntryAmineSolventMethodYield (%)Reference
1Aniline2-PropanolReflux, 12hLow[10]
2Aniline2-PropanolMicrowave, 20 min85[10]
34-Fluoroaniline2-PropanolMicrowave, 20 min88[10]
4BenzylamineEthanolRefluxModerate-Good[9]
5Aliphatic aminesVariousReflux/MicrowaveModerate-Good[9]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-propylquinazolin-4-amine.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Chloroquinazoline 4-Chloroquinazoline Reaction_Vessel Reaction in 2-Propanol 4-Chloroquinazoline->Reaction_Vessel Propylamine_HCl Propylamine Hydrochloride Propylamine_HCl->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Solvent_Removal Solvent Removal Reaction_Vessel->Solvent_Removal Conventional Heating or Microwave Extraction Extraction Solvent_Removal->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product N-propylquinazolin-4-amine Purification->Product

Caption: Synthetic workflow for N-propylquinazolin-4-amine.

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][7][11] The diagram below illustrates this pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P P EGFR->P Autophosphorylation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR Binds to kinase domain Downstream Downstream Signaling (e.g., Ras-Raf-MAPK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolines.

References

Application Notes and Protocols for Reactions Involving Propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for common reactions involving propylamine (B44156) hydrochloride, a versatile building block in organic synthesis and drug development. The following sections outline procedures for amide synthesis, sulfonamide synthesis, and reductive amination, complete with safety precautions, reaction parameters, and analytical methods.

Safety and Handling of Propylamine Hydrochloride

This compound is a chemical that requires careful handling to ensure laboratory safety. It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE) is mandatory and includes tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2] Emergency shower and eyewash facilities should be readily accessible.[3]

Key Safety Precautions:

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Use non-sparking tools and ground all equipment to prevent static discharge.[1][4]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[1][3]

Synthesis of N-Propylbenzamide from this compound

This protocol details the synthesis of an N-propylamide via the Schotten-Baumann reaction, a widely used method for amide bond formation. The reaction involves the acylation of propylamine with benzoyl chloride. Since the starting material is the hydrochloride salt, a base is required to liberate the free amine in situ.

Experimental Protocol

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Base Addition: Cool the suspension in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. If using NaOH, a biphasic system with aqueous NaOH can be employed.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-propylbenzamide by recrystallization or flash column chromatography.

Data Presentation
ParameterValue
Reactant This compound
Reagent Benzoyl Chloride
Base Triethylamine
Solvent Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Purification Method Recrystallization/Column Chromatography

Experimental Workflow

Amide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A Suspend Propylamine HCl in DCM B Add Triethylamine (Ice Bath) A->B 1.0 eq C Add Benzoyl Chloride (1.1 eq) B->C D Stir at RT (2-4h) C->D E Aqueous Work-up (HCl, NaHCO3, Brine) D->E F Dry & Concentrate E->F G Purify (Recrystallization/Chromatography) F->G H N-Propylbenzamide G->H

Caption: Workflow for the synthesis of N-propylbenzamide.

Synthesis of N-Propyl-p-toluenesulfonamide

This protocol describes the synthesis of a sulfonamide from this compound and p-toluenesulfonyl chloride. Similar to the amide synthesis, a base is required to neutralize the HCl salt and the HCl generated during the reaction.

Experimental Protocol

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (acting as solvent and base). Alternatively, suspend in DCM and add TEA (2.2 eq).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine/TEA), water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-propyl-p-toluenesulfonamide.

Data Presentation
ParameterValue
Reactant This compound
Reagent p-Toluenesulfonyl Chloride
Base Pyridine / Triethylamine
Solvent Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 12 - 18 hours
Typical Yield 80 - 90%
Purification Method Recrystallization

Experimental Workflow

Sulfonamide_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Sulfonylation cluster_workup Work-up & Purification A Dissolve Propylamine HCl in DCM/Pyridine B Add TsCl (1.05 eq) at 0°C A->B C Stir at RT (12-18h) B->C D Aqueous Work-up C->D E Dry & Concentrate D->E F Recrystallize E->F G N-Propyl-p-toluenesulfonamide F->G

Caption: Workflow for N-propyl-p-toluenesulfonamide synthesis.

Reductive Amination with this compound

Reductive amination is a powerful method to form C-N bonds. This protocol outlines the reaction of an aldehyde (e.g., benzaldehyde) with propylamine, followed by in-situ reduction of the resulting imine. The hydrochloride salt must first be neutralized.

Experimental Protocol

Materials:

  • This compound

  • Benzaldehyde (B42025)

  • Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Triethylamine (TEA)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amine Liberation: In a round-bottom flask, suspend this compound (1.0 eq) in the chosen solvent (MeOH or DCM). Add TEA (1.1 eq) and stir for 15 minutes.

  • Imine Formation: To this mixture, add benzaldehyde (1.0 eq) followed by a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the imine.

  • Reduction: Cool the mixture in an ice bath. Carefully add the reducing agent (STAB or NaBH₃CN, 1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting secondary amine by column chromatography or distillation.

Data Presentation
ParameterValue
Reactant This compound
Carbonyl Source Benzaldehyde
Reducing Agent Sodium Triacetoxyborohydride (STAB)
Solvent Methanol / Dichloromethane
Reaction Temperature 0°C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 70 - 85%
Purification Method Column Chromatography/Distillation

Experimental Workflow

Reductive_Amination_Workflow A Propylamine HCl + TEA in Solvent B Add Benzaldehyde + Acetic Acid (cat.) A->B Liberate free amine C Imine Formation (Stir at RT) B->C D Add Reducing Agent (STAB) at 0°C C->D In-situ reduction E Reaction at RT (12-24h) D->E F Work-up & Purification E->F G N-Benzylpropylamine F->G

Caption: Workflow for reductive amination.

Analytical Characterization

The products from these reactions should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds. For example, in N-propyl-p-toluenesulfonamide, characteristic signals for the propyl group and the aromatic protons of the tosyl group would be expected.[2][5]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product and to assess its purity.[1] The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For amides, a strong C=O stretch around 1650 cm⁻¹ is characteristic. For sulfonamides, characteristic S=O stretching bands will be present.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction.

  • Melting Point: The melting point of a solid product can be compared to literature values as an indicator of purity.

References

Application Notes & Protocols: Stoichiometric Calculations for Reactions with Propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylamine (B44156) hydrochloride (CH₃CH₂CH₂NH₂·HCl) is the hydrochloride salt of the primary aliphatic amine, propylamine. It is a white to slightly beige crystalline solid that is soluble in water.[1] This compound and similar amine salts are crucial intermediates and building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2] Accurate determination of the purity and concentration of propylamine hydrochloride is essential for ensuring the stoichiometric control of subsequent reactions, which is critical for reaction efficiency, yield, and the purity of the final product.

These application notes provide a detailed protocol for the determination of this compound purity using a classic acid-base titration method. This method is reliable, cost-effective, and foundational for any laboratory working with amine salts.

Principle of Analysis: Acid-Base Titration

This compound is the salt of a weak base (propylamine) and a strong acid (hydrochloric acid). When dissolved in water, it fully dissociates into the propylammonium cation (CH₃CH₂CH₂NH₃⁺) and the chloride anion (Cl⁻). The propylammonium ion is a weak acid that can be neutralized by a strong base, such as sodium hydroxide (B78521) (NaOH).

The neutralization reaction proceeds with a clear 1:1 stoichiometry:

CH₃CH₂CH₂NH₃⁺Cl⁻ + NaOH → CH₃CH₂CH₂NH₂ + NaCl + H₂O

By accurately measuring the volume of a standardized NaOH solution required to reach the equivalence point, the number of moles of this compound in the sample can be determined. The equivalence point, where moles of NaOH added equals the initial moles of the propylammonium ion, is typically identified by a sharp change in pH, visualized with a chemical indicator or monitored with a pH meter.

Experimental Protocol: Purity Determination by Titration

This protocol details the procedure for determining the purity of a solid sample of this compound.

3.1 Materials and Reagents

  • This compound Sample: (CAS 556-53-6)[3]

  • Sodium Hydroxide (NaOH): 0.1 M, standardized solution.

  • Potassium Hydrogen Phthalate (KHP): Primary standard for NaOH standardization.

  • Phenolphthalein (B1677637) Indicator: 1% (w/v) in ethanol.

  • Deionized Water: High-purity, CO₂-free.

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • 50 mL burette (Class A)

    • 250 mL Erlenmeyer flasks

    • Volumetric pipettes

    • Magnetic stirrer and stir bars

    • pH meter (optional, for potentiometric titration)

3.2 Procedure

  • Preparation of this compound Solution:

    • Accurately weigh approximately 0.20-0.25 g of the this compound sample into a 250 mL Erlenmeyer flask. Record the mass to four decimal places.

    • Add approximately 50 mL of deionized water to the flask to dissolve the sample completely.

    • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration Setup:

    • Rinse the 50 mL burette with a small amount of the 0.1 M standardized NaOH solution and discard the rinsing.

    • Fill the burette with the 0.1 M NaOH solution, ensuring no air bubbles are trapped in the tip.

    • Record the initial volume of the NaOH solution in the burette to two decimal places.

  • Titration Process:

    • Place the Erlenmeyer flask containing the sample solution on a magnetic stirrer and add a stir bar.

    • Begin adding the NaOH titrant from the burette to the flask while continuously stirring.

    • As the endpoint approaches, the pink color of the indicator will start to persist for longer periods. Add the NaOH dropwise.

    • The endpoint is reached when the first faint but permanent pink color persists for at least 30 seconds.

    • Record the final volume of the NaOH solution in the burette to two decimal places.

  • Data Collection:

    • Repeat the titration at least two more times with new samples for precision. The volumes of NaOH used should agree within ±0.10 mL.

Stoichiometric Calculations and Data Analysis

The purity of the this compound sample is calculated based on the titration data.

4.1 Calculation Steps

  • Volume of NaOH Used:

    • VNaOH = Final Burette Reading - Initial Burette Reading

  • Moles of NaOH Used:

    • MolesNaOH = MolarityNaOH × VNaOH (in Liters)

  • Moles of this compound (PrAm·HCl):

    • Based on the 1:1 reaction stoichiometry, MolesPrAm·HCl = MolesNaOH.

  • Mass of Pure this compound:

    • The molecular weight of this compound (C₃H₁₀ClN) is 95.57 g/mol .[3][4][5]

    • MassPure PrAm·HCl = MolesPrAm·HCl × 95.57 g/mol

  • Purity Percentage:

    • % Purity = (MassPure PrAm·HCl / Initial Mass of Sample) × 100

4.2 Example Data and Calculation

The following table summarizes a typical set of titration results for determining the purity of a this compound sample.

Trial Mass of Sample (g) Molarity of NaOH (M) Initial Volume (mL) Final Volume (mL) Volume of NaOH (mL) Calculated Purity (%)
10.22550.10120.5023.9523.4599.14
20.22810.10121.2024.9023.7099.01
30.22680.10120.8524.4523.6099.25
Average - - - - - 99.13

Calculation for Trial 1:

  • VNaOH = 23.95 mL - 0.50 mL = 23.45 mL = 0.02345 L

  • MolesNaOH = 0.1012 mol/L × 0.02345 L = 0.002373 moles

  • MolesPrAm·HCl = 0.002373 moles

  • MassPure PrAm·HCl = 0.002373 moles × 95.57 g/mol = 0.2268 g

  • % Purity = (0.2268 g / 0.2255 g) × 100 = 99.14 %

Visualizations

5.1 Experimental Workflow

The following diagram illustrates the key steps in the titration protocol for purity determination.

G start_end start_end process process data data calc calc A Start: Weigh Sample B Dissolve Sample in Deionized Water A->B Mass C Add Indicator B->C E Perform Titration to Endpoint C->E D Prepare & Fill Burette with Standardized NaOH D->E Titrant F Record Final Volume E->F Volume G Calculate Moles and Mass F->G H Calculate % Purity G->H I End: Report Result H->I

Figure 1: Experimental workflow for titration.

5.2 Stoichiometric Calculation Logic

This diagram outlines the logical flow of the stoichiometric calculations.

G input input constant constant calc calc result result mass_sample Mass of Sample (g) purity Calculate: % Purity mass_sample->purity vol_naoh Volume of NaOH (L) moles_naoh Calculate: Moles of NaOH vol_naoh->moles_naoh molar_naoh Molarity of NaOH (mol/L) molar_naoh->moles_naoh mw_pram Molar Mass of PrAm·HCl (95.57 g/mol) mass_pram Calculate: Mass of Pure PrAm·HCl mw_pram->mass_pram ratio Stoichiometric Ratio (1:1) moles_pram Calculate: Moles of PrAm·HCl ratio->moles_pram moles_naoh->moles_pram moles_pram->mass_pram mass_pram->purity

Figure 2: Logical flow of stoichiometric calculations.

5.3 Generalized Amine Signaling Pathway

For professionals in drug development, it is often relevant to consider the biological context of amine compounds. While propylamine is a simple aliphatic amine, it can serve as a structural motif in more complex molecules that interact with biological systems. The diagram below represents a generalized signaling pathway that could be initiated by an amine binding to a G-protein coupled receptor (GPCR), such as a Trace Amine-Associated Receptor (TAAR).

G cluster_membrane Cell Membrane ligand Exogenous Amine receptor GPCR (e.g., TAAR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Adenylyl Cyclase g_protein->effector Activates second_messenger cAMP effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream Initiates

Figure 3: Generalized amine-GPCR signaling pathway.

References

Troubleshooting & Optimization

Common side reactions with propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propylamine (B44156) hydrochloride. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known hazardous properties of propylamine hydrochloride that could manifest as side reactions in my experiments?

A1: this compound is known to have several hazardous properties that can be observed as unintended effects in experimental settings. These include causing skin and eye irritation, respiratory tract irritation, and being harmful if swallowed.[1][2][3][4] In a research context, these properties might manifest as decreased cell viability, unexpected changes in cellular morphology, or altered physiological responses in in vitro and in vivo models.

Q2: I'm observing higher-than-expected cell death in my cell culture after treatment with this compound. What could be the cause?

A2: Unexpected cell death is a common sign of cytotoxic effects. This compound is classified as acutely toxic if swallowed and can cause skin irritation, suggesting it may have cytotoxic properties.[1][2] You may be observing a dose-dependent cytotoxic response. It is recommended to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cell line.

Q3: My compound of interest is formulated with this compound as a salt. How can I be sure that the observed effects are from my compound and not the this compound?

A3: This is a critical experimental control. You should run a parallel experiment treating your cells or animal models with this compound alone at the same concentration used in your formulation. This will allow you to distinguish the effects of your active compound from those of the hydrochloride salt.

Q4: Are there any known effects of this compound on cardiovascular function?

Troubleshooting Guides

Issue: Unexpected Decrease in Cell Viability

Symptoms:

  • Reduced cell count compared to controls.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased staining with viability dyes like trypan blue.

Possible Cause:

  • Cytotoxicity of this compound.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with careful attention to dosing and cell handling.

  • Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • Vehicle Control: Ensure you have a vehicle control group treated with the same solvent used to dissolve the this compound.

  • Positive Control: Include a known cytotoxic agent as a positive control in your cytotoxicity assay.

Issue: Inconsistent or Irreproducible Experimental Results

Symptoms:

  • High variability between replicate wells or experiments.

  • Results that do not align with the expected outcome.

Possible Cause:

  • Degradation or instability of this compound in your experimental media.

  • Interaction of this compound with components of the cell culture media.

Troubleshooting Steps:

  • Check Compound Stability: Verify the stability of this compound under your experimental conditions (e.g., temperature, pH, light exposure).

  • Media Compatibility: Assess if this compound reacts with any components of your cell culture medium, which could generate active byproducts.

  • Fresh Preparations: Always use freshly prepared solutions of this compound for your experiments.

Data Presentation

Table 1: Summary of Hazard Classifications for this compound

Hazard StatementGHS ClassificationPercentage of NotificationsSource
Harmful if swallowedAcute toxicity, oral (Category 4)95.2%[1]
Causes skin irritationSkin corrosion/irritation (Category 2)100%[1]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)100%[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)97.6%[1]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[8]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

hERG Patch-Clamp Assay

This protocol is the gold standard for assessing a compound's potential to block the hERG potassium channel.[6]

Principle: The patch-clamp technique measures the ionic current flowing through the hERG channels in a cell membrane in the presence of a test compound.[6]

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG). Culture the cells under appropriate conditions and harvest them for the experiment.[6]

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at a physiological temperature (35-37°C).[6]

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A common protocol involves:

      • Holding potential: -80 mV.

      • Depolarizing pulse: +20 mV for 2 seconds.

      • Repolarizing pulse: -50 mV for 2 seconds to elicit the tail current.[6]

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Perfuse the cell with increasing concentrations of this compound.

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude of the tail current at each concentration.

    • Calculate the percentage of hERG channel block relative to the baseline.

    • Determine the IC50 value for hERG channel inhibition.

Mandatory Visualization

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add varying concentrations of This compound incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_plate Read absorbance at 570nm add_dmso->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end hERG_Workflow cluster_setup Experiment Setup cluster_recording Baseline & Treatment cluster_analysis Data Analysis start Start cell_prep Prepare hERG-expressing cells start->cell_prep patch_clamp Establish whole-cell patch-clamp cell_prep->patch_clamp baseline Record baseline hERG current patch_clamp->baseline apply_compound Apply increasing concentrations of this compound baseline->apply_compound record_effect Record steady-state current at each concentration apply_compound->record_effect measure_tail Measure tail current amplitude record_effect->measure_tail calculate_block Calculate % hERG block measure_tail->calculate_block determine_ic50 Determine IC50 calculate_block->determine_ic50 end End determine_ic50->end

References

Managing the hygroscopic properties of propylamine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of propylamine (B44156) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is propylamine hydrochloride and why is its hygroscopic nature a concern in experiments?

This compound (C₃H₁₀ClN) is a white to almost white crystalline powder.[1][2] It is the hydrochloride salt of propylamine, a primary amine. Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This can lead to several experimental issues, including:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to errors in concentration calculations and reaction stoichiometry.

  • Altered Physical Properties: Moisture absorption can cause the powder to cake or clump, making it difficult to handle and dispense accurately.[1]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other unwanted side reactions, affecting the stability and purity of the compound.

  • Impact on Reactions: In moisture-sensitive reactions, the water introduced by the hygroscopic reagent can inhibit the reaction, lead to by-product formation, or affect the reaction kinetics.

Q2: How should this compound be properly stored to minimize moisture absorption?

To maintain its integrity, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3] For enhanced protection, consider the following:

  • Use of Desiccators: Storing the container inside a desiccator containing a suitable drying agent (desiccant) is highly recommended.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere, such as nitrogen or argon, can provide an additional barrier against moisture.

  • Small Aliquots: If the compound is used frequently, consider dividing it into smaller, well-sealed vials. This limits the exposure of the entire stock to atmospheric moisture each time it is accessed.

Q3: What are the visible signs that my this compound has absorbed a significant amount of moisture?

Visual inspection can often reveal moisture uptake. Key indicators include:

  • Caking or Clumping: The free-flowing powder will begin to form lumps or a solid cake.[1]

  • Change in Appearance: The crystalline powder may start to look damp or even dissolve into a solution if it absorbs enough moisture to surpass its deliquescence point.

  • Difficulty in Handling: The material may become sticky and difficult to transfer.

Q4: Can I dry this compound that has been exposed to moisture?

Yes, it is often possible to dry this compound that has absorbed water. However, the method chosen should be appropriate to avoid thermal decomposition. Gentle heating in a vacuum oven is a common method. The temperature should be kept well below its melting point of 160-162 °C.[4] Always verify the thermal stability of your specific batch before proceeding with any heating protocol.

Troubleshooting Guides

Issue: Inconsistent or inaccurate weighing results.

Possible Cause Troubleshooting Steps
Moisture Absorption During Weighing 1. Minimize the time the container is open to the atmosphere.[5]2. Weigh the compound in a glove box with a controlled low-humidity atmosphere if available.3. Use a weighing vessel with a narrow neck to reduce the surface area exposed to air.[6]
Static Electricity 1. Use an anti-static gun or brush on the container and balance pan before weighing.2. Ensure the laboratory's relative humidity is between 45% and 60%, as dry conditions can exacerbate static electricity.[7]
Temperature Differences 1. Allow the container of this compound to equilibrate to the ambient temperature of the weighing area before opening it.[6] A temperature difference between the substance and the surrounding air can create air currents that affect the balance reading.[8]

Issue: The this compound powder has caked or clumped.

Possible Cause Troubleshooting Steps
Improper Storage 1. Gently break up the clumps with a clean, dry spatula before use.2. If severe, consider drying the material under vacuum.3. Transfer the remaining material to a new, dry, and tightly sealed container and store it in a desiccator.
Exposure to High Humidity 1. Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier.2. Avoid leaving the container open for extended periods.

Experimental Protocols

Protocol 1: Drying this compound

Objective: To remove absorbed moisture from this compound.

Materials:

  • This compound

  • Vacuum oven

  • Shallow glass dish (e.g., petri dish or watch glass)

  • Desiccator with a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide)

Methodology:

  • Spread a thin layer of the this compound powder in a shallow glass dish to maximize the surface area for drying.

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature significantly below the compound's melting point (e.g., 60-80 °C).

  • Apply a vacuum to the oven.

  • Dry for a predetermined period (e.g., 4-6 hours) or until a constant weight is achieved. To determine if a constant weight is reached, cool the sample in a desiccator to room temperature before each weighing. Repeat the drying and weighing process until the weight difference between two consecutive measurements is negligible.

  • Once dried, immediately transfer the compound to a tightly sealed container and store it in a desiccator.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe for sample introduction

  • This compound sample

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and pre-titrating to a dry state.

  • Accurately weigh a suitable amount of the this compound sample. Due to its hygroscopic nature, this should be done quickly.

  • Promptly inject the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.

  • The instrument will indicate the end of the titration and provide the water content, usually as a percentage or in parts per million (ppm).

  • It is advisable to run the analysis in triplicate to ensure the accuracy and precision of the results.

Visualizations

experimental_workflow Workflow for Handling Hygroscopic this compound cluster_storage Storage cluster_handling Handling and Weighing cluster_preparation Sample Preparation cluster_reaction Reaction Setup storage Store in a Tightly Sealed Container in a Cool, Dry Place desiccator Place in a Desiccator storage->desiccator weighing Weigh Quickly to Minimize Air Exposure storage->weighing glove_box Optional: Use a Glove Box weighing->glove_box drying Dry if Necessary (Vacuum Oven) weighing->drying kf_titration Determine Water Content (Karl Fischer Titration) drying->kf_titration dissolution Dissolve in Anhydrous Solvent kf_titration->dissolution reaction Add to Reaction Mixture dissolution->reaction

Caption: Experimental workflow for handling hygroscopic this compound.

troubleshooting_weighing Troubleshooting Inaccurate Weighing start Inaccurate Weighing? check_clumping Is the powder clumped or caked? start->check_clumping yes_clumping Yes check_clumping->yes_clumping no_clumping No check_clumping->no_clumping dry_sample Dry the sample (see Protocol 1) yes_clumping->dry_sample check_environment Is the weighing environment controlled? no_clumping->check_environment dry_sample->check_environment yes_environment Yes check_environment->yes_environment no_environment No check_environment->no_environment check_procedure Is the weighing procedure rapid? yes_environment->check_procedure control_environment Control Humidity and Temperature Use a Glove Box if Possible no_environment->control_environment control_environment->check_procedure yes_procedure Yes check_procedure->yes_procedure no_procedure No check_procedure->no_procedure end Accurate Weighing Achieved yes_procedure->end improve_procedure Minimize exposure time Use appropriate weighing vessel no_procedure->improve_procedure improve_procedure->end

Caption: Logical diagram for troubleshooting weighing errors.

References

Propylamine hydrochloride stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of propylamine (B44156) hydrochloride under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for propylamine hydrochloride?

A1: this compound is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dark, and dry place, preferably at temperatures below 15°C.[1][2] To prevent moisture absorption, storage under an inert atmosphere is also recommended.

Q2: How stable is this compound in aqueous solutions at different pH levels?

A2: this compound, the salt of a weak base (propylamine) and a strong acid (hydrochloric acid), is most stable in acidic to neutral aqueous solutions (pH 4.5-6.5 for a 50g/L solution at 25°C).[2][3] In basic conditions, the propylammonium ion will be deprotonated to the free base, propylamine. Propylamine is a volatile and flammable liquid that is more susceptible to oxidative and other degradation pathways. Therefore, dissolving this compound in basic solutions should be avoided if stability is a concern.

Q3: Can I heat solutions of this compound?

A3: While heating can increase the solubility of this compound in various solvents, prolonged exposure to high temperatures can lead to thermal degradation.[4] The melting point of this compound is in the range of 160-162°C, and decomposition may occur at or above this temperature.[3] For routine solution preparation, gentle warming is acceptable, but for long-term stability, storage at lower temperatures is advised. When heated to decomposition, it can emit toxic fumes of nitroxides.[5]

Q4: What are the known incompatibilities of this compound?

A4: this compound, or its free base form, is incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids. The free base, propylamine, is a flammable liquid and should be handled with care.[5]

Q5: I suspect my this compound sample has degraded. How can I confirm this?

A5: Degradation can be assessed by a change in physical appearance (e.g., discoloration, clumping), a change in pH of a solution, or the appearance of new peaks in a chromatographic analysis. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to quantify the purity of your sample and identify any degradation products.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected precipitation in a buffered solution. The pH of the buffer is too high, causing the conversion of the highly water-soluble this compound to the less soluble free base, propylamine.Ensure the pH of your buffered solution is in the acidic to neutral range (ideally pH < 7).
Loss of potency or inconsistent results over time. The sample may be degrading due to improper storage (exposure to moisture, light, or high temperatures) or incompatibility with other reagents in the solution.Review storage conditions and ensure the container is tightly sealed. Conduct a forced degradation study to understand the stability limits of your compound under your specific experimental conditions.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound due to stress conditions (pH, temperature, oxidation).Perform a forced degradation study and use techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway.

Data on this compound Stability

The following table summarizes representative data from a forced degradation study on this compound in an aqueous solution. The goal of such a study is typically to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6][7][8][9]

Stress ConditionReagent/TemperatureDurationDegradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl72 hours< 5%Not significant
Base Hydrolysis 0.1 M NaOH24 hours15%Propylamine, Oxidation products
Oxidation 3% H₂O₂24 hours18%N-oxides, Imines
Thermal 80°C in solution72 hours10%Propylamine, various small molecules

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water for HPLC

  • HPLC system with UV or MS detector

  • pH meter

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with water to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at regular intervals, neutralize with 0.1 M HCl, and dilute with water for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light. Withdraw samples at regular intervals and dilute with water for HPLC analysis.

  • Thermal Degradation: Heat 10 mL of the stock solution at 80°C for 48 hours. Withdraw samples at regular intervals, cool to room temperature, and dilute with water for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Note: As this compound lacks a strong chromophore, derivatization with a UV-absorbing agent (e.g., dansyl chloride) may be necessary for higher sensitivity, though direct UV detection at low wavelengths is often sufficient for stability studies where concentrations are relatively high.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock 1 mg/mL Stock Solution of Propylamine HCl acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1M NaOH, RT) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (80°C) stock->thermal Expose to stress sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize If applicable hplc Stability-Indicating HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

troubleshooting_guide cluster_check Initial Checks cluster_analysis Analytical Investigation cluster_action Corrective Actions start Inconsistent Experimental Results or Suspected Degradation storage Check Storage Conditions (Temp, Light, Moisture) start->storage solution_prep Review Solution Preparation (pH, Solvents, Temp) start->solution_prep run_hplc Run Stability-Indicating HPLC Method storage->run_hplc If conditions were suboptimal optimize_storage Optimize Storage (e.g., Inert Atmosphere) storage->optimize_storage Based on findings solution_prep->run_hplc If protocol is suspect modify_protocol Modify Experimental Protocol (Adjust pH, Temp) solution_prep->modify_protocol Based on findings compare Compare with Control Sample run_hplc->compare peak_purity Assess Peak Purity compare->peak_purity If new peaks are present identify_degradants Identify Degradation Products (e.g., using LC-MS) peak_purity->identify_degradants If degradation is confirmed identify_degradants->modify_protocol

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Troubleshooting Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in reductive amination reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is reductive amination and what are its key steps?

Reductive amination is a chemical reaction that forms a new carbon-nitrogen bond by converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. The process generally involves two key steps:

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl compound to form a hemiaminal, which then loses a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is reversible and often requires slightly acidic conditions to facilitate the dehydration.[1]

  • Reduction: The intermediate imine or iminium ion is then reduced to the final amine product using a suitable reducing agent.[1] This can be done in a one-pot reaction where the imine is reduced in situ, or in a two-step process where the imine is formed first and then the reducing agent is added.[1][2]

Q2: My reductive amination is showing low or no conversion. What are the most common causes?

Low conversion rates in reductive amination can stem from several factors:

  • Inefficient Imine/Enamine Formation: The equilibrium between the carbonyl compound, amine, and the imine/enamine intermediate may not favor the product. This can be due to steric hindrance, unfavorable electronic effects (e.g., with electron-poor aryl amines), or the presence of water which can hydrolyze the imine back to the starting materials.

  • Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6). If the pH is too low, the amine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated for the nucleophilic attack by the amine.[3]

  • Incorrect Choice or Inactive Reducing Agent: The reducing agent may be too reactive, reducing the starting carbonyl before imine formation, or not reactive enough to reduce the formed imine. The activity of borohydride-based reducing agents can also diminish over time if not stored properly.

  • Poor Solubility of Reagents: If the aldehyde, ketone, or amine are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

  • Side Reactions: Aldehydes can undergo side reactions such as aldol (B89426) condensations. The imine intermediate itself can be unstable and may decompose if not reduced in a timely manner.

Troubleshooting Guide

Problem: Low Conversion Due to Inefficient Imine Formation

Q3: How can I improve the formation of the imine intermediate?

Several strategies can be employed to shift the equilibrium towards imine formation:

  • Water Removal: Since water is a byproduct of imine formation, its removal can drive the reaction forward. This can be achieved by:

    • Dehydrating agents: Adding molecular sieves (3Å or 4Å) or anhydrous magnesium sulfate (B86663) (MgSO₄) to the reaction mixture.

    • Azeotropic distillation: Using a solvent like toluene (B28343) and a Dean-Stark apparatus to remove water as it forms.

  • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. For less reactive substrates, Lewis acids like Ti(OiPr)₄ or ZnCl₂ can be effective.[4]

  • Increase Reactant Concentration: Using a higher concentration of the amine or carbonyl compound can also help to push the equilibrium towards the imine.

G start Low Imine Formation water Water Present (Hydrolysis) start->water equilibrium Unfavorable Equilibrium start->equilibrium reactivity Low Reactant Reactivity start->reactivity solution1 Add Dehydrating Agent (e.g., Molecular Sieves) water->solution1 solution2 Azeotropic Distillation water->solution2 solution3 Increase Reactant Concentration equilibrium->solution3 solution4 Add Acid Catalyst (e.g., Acetic Acid, Ti(OiPr)4) reactivity->solution4

Fig. 1: Logic diagram for troubleshooting inefficient imine formation.
Problem: Issues with the Reducing Agent

Q4: How do I choose the right reducing agent and ensure it's active?

The choice of reducing agent is critical for the success of a reductive amination. The three most common borohydride-based reagents are sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB).

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the imine and the starting carbonyl compound.[5] To avoid reducing the starting material, it is often best to pre-form the imine before adding NaBH₄.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is selective for the reduction of iminium ions over carbonyls at a slightly acidic pH (around 4-6).[1] This selectivity allows for convenient one-pot reactions.[2][5] However, it is highly toxic and can generate toxic hydrogen cyanide gas, especially under acidic conditions, requiring careful handling.[5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and highly selective reducing agent, often considered the reagent of choice for a wide range of substrates, including those sensitive to acid.[5] It is less toxic than NaBH₃CN.[5]

To ensure your reducing agent is active, it is best to use a fresh bottle or a properly stored reagent. If in doubt, you can test its activity on a simple, reliable substrate.

Reducing AgentAbbreviationTypical SolventsKey AdvantagesPotential Issues
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABDCE, THFMild and highly selective for imines over ketones.[6] Tolerates a wide range of functional groups.[6]Moisture sensitive.[6]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHSelective for imines at neutral or slightly acidic pH.[6] Stable in acidic solutions.[6]Highly toxic and can release HCN gas upon acidification.[6]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.Can reduce both the ketone and the imine, leading to alcohol byproducts.[6] Requires careful control of reaction conditions, often in a stepwise manner.[6]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Alcohols, THF"Green" reducing agent with high atom economy.[6]Requires specialized high-pressure equipment. The catalyst can be sensitive to poisoning.[6]

Table 1: Comparison of Common Reducing Agents for Reductive Amination.

G start Start: Choose Reducing Agent one_pot One-Pot Procedure? start->one_pot acid_sensitive Acid-Sensitive Substrate? one_pot->acid_sensitive Yes two_step Two-Step (Pre-form Imine) one_pot->two_step No toxicity_concern Toxicity a Major Concern? acid_sensitive->toxicity_concern No stab Use NaBH(OAc)3 (STAB) acid_sensitive->stab Yes toxicity_concern->stab Yes nabh3cn Use NaBH3CN (with caution) toxicity_concern->nabh3cn No nabh4 Use NaBH4 two_step->nabh4

Fig. 2: Decision workflow for selecting a suitable reducing agent.

Detailed Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is suitable for a wide range of aldehydes and ketones.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Anhydrous aprotic solvent (e.g., 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To a solution of the amine (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in an anhydrous aprotic solvent, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise at room temperature.[7]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8] Be aware of potential gas evolution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers and wash with water and then with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step protocol is useful when using the more reactive sodium borohydride to prevent the reduction of the starting carbonyl.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • Amine (1.0 equiv)

  • Solvent for imine formation (e.g., methanol (B129727) or ethanol)

  • Sodium borohydride (NaBH₄) (1.0-1.5 equiv)

  • Water

  • Organic solvent for extraction

Procedure: Step A: Imine Formation

  • Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0 equiv) in methanol or ethanol.

  • Stir the mixture at room temperature for 1-3 hours, or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent can be added. Step B: Reduction

  • Cool the solution containing the imine in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equiv) portion-wise, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify as needed.

Work-up and Purification

Q5: I'm having trouble with the work-up. How do I effectively isolate my amine product?

A common and effective method for isolating basic amine products is through an acid-base extraction.

  • Acid Wash: After quenching the reaction, dilute the organic layer with a suitable solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification and Re-extraction: Cool the aqueous layer and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is basic (pH > 10) to deprotonate the amine.

  • Extract the now neutral amine back into an organic solvent.

  • Final Steps: The organic layer containing the purified amine can then be washed with brine, dried over an anhydrous salt, and concentrated.[8]

Q6: My product is co-eluting with my starting materials during chromatography. What can I do?

If your product amine has a similar polarity to the starting amine or carbonyl compound, an acid-base extraction during the work-up (as described above) is a highly effective way to separate them before chromatography. The basicity of the product amine allows for its selective extraction into an aqueous acid layer, leaving non-basic starting materials behind in the organic layer.

References

Technical Support Center: Prevention of Byproduct Formation in Schiff Base Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting and preventing the formation of byproducts during Schiff base synthesis. This resource provides practical guidance in a question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Schiff base synthesis?

A1: Common byproducts in Schiff base synthesis can include:

  • Oxidation Products: Particularly when using phenolic aldehydes or amines, oxidation can lead to colored impurities like quinone-type structures.[1]

  • Polymerization Products: Schiff bases, especially those derived from aliphatic aldehydes, can be unstable and prone to polymerization, resulting in tarry, intractable materials.[1][2]

  • Aldol (B89426) Condensation Products: If the aldehyde reactant possesses α-hydrogens, it can undergo self-condensation under either acidic or basic conditions, leading to the formation of α,β-unsaturated aldehydes or ketones as byproducts.[1]

  • Unreacted Starting Materials: Due to the reversible nature of Schiff base formation, incomplete reactions can leave significant amounts of the initial aldehyde and amine in the final product mixture.[1][3]

Q2: How does water affect Schiff base synthesis and lead to byproducts?

A2: Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[2][3][4] According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, leading to lower yields and the presence of unreacted starting materials as impurities.[2][3] Furthermore, the presence of water can facilitate the hydrolysis of the formed Schiff base, leading to its decomposition.[3][5]

Q3: What is the optimal pH for Schiff base synthesis to minimize byproducts?

A3: The optimal pH for Schiff base formation is typically in the mildly acidic range, around pH 4-5.[2] This is because the reaction requires acid catalysis for the dehydration of the carbinolamine intermediate.[2][6] However, if the pH is too low (highly acidic), the amine reactant will be protonated, rendering it non-nucleophilic and thus inhibiting its initial attack on the carbonyl group.[2][6] Conversely, at neutral or alkaline pH, the dehydration step is slow and can become the rate-limiting step, potentially allowing for competing side reactions.[6][7] The ideal pH can vary depending on the specific substrates and should be determined experimentally.[6][8]

Q4: Can the choice of solvent influence byproduct formation?

A4: Yes, the solvent can play a crucial role. Solvents like toluene (B28343) or benzene (B151609) are often used with a Dean-Stark apparatus to facilitate the azeotropic removal of water, driving the reaction to completion and minimizing hydrolysis-related byproducts.[2][9] The choice of solvent also affects the solubility of reactants and the final product, which can be important for purification. For instance, a solvent in which the Schiff base is sparingly soluble at room temperature but highly soluble at its boiling point is ideal for purification by recrystallization.[3]

Troubleshooting Guides

Issue 1: Low Yield of Schiff Base Product
Potential Cause Troubleshooting Steps
Presence of water in the reaction mixture. Employ methods to remove water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2][9] Alternatively, add a dehydrating agent such as molecular sieves or anhydrous sodium sulfate (B86663) directly to the reaction mixture.[2][9]
Suboptimal pH of the reaction medium. Adjust the pH to a mildly acidic range (typically pH 4-5) using a catalyst like glacial acetic acid.[2][10] This facilitates the dehydration of the carbinolamine intermediate without excessive protonation of the amine.[2][6]
Incomplete reaction due to equilibrium. Increase the concentration of one of the reactants, usually the less expensive one, to drive the equilibrium towards the product side.[2]
Instability of the Schiff base product. For unstable Schiff bases, consider in-situ use in the next synthetic step if the impurities will not interfere.[2] Alternatively, conversion to a more stable salt (e.g., hydrochloride) can aid in purification and storage.[2]
Issue 2: Presence of Unreacted Starting Materials in the Final Product
Potential Cause Troubleshooting Steps
Reversible nature of the reaction. Ensure efficient removal of water using a Dean-Stark apparatus or a dehydrating agent like molecular sieves.[1][3]
Insufficient reaction time or temperature. Increase the reaction time or moderately increase the temperature to ensure the reaction reaches equilibrium.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]
Incorrect stoichiometry. Ensure accurate molar equivalents of the reactants are used. A slight excess of the more volatile or easily removable reactant can help drive the reaction to completion.[3]
Issue 3: Formation of a Dark, Tarry Substance
Potential Cause Troubleshooting Steps
Oxidation of reactants or products. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially when working with electron-rich aromatic systems.[1]
Polymerization of the Schiff base. Use milder reaction conditions, such as lower temperatures and shorter reaction times, to prevent polymerization.[1] This is particularly important for Schiff bases derived from aliphatic aldehydes.[2]
Aldol condensation of the aldehyde. If using an aldehyde with α-hydrogens, carefully control the pH and temperature to disfavor aldol condensation.[1]

Experimental Protocols

General Protocol for Schiff Base Synthesis with Byproduct Minimization

This protocol describes a general method for the condensation of an aldehyde with a primary amine, incorporating steps to minimize byproduct formation.

Materials:

  • Aldehyde (1 equivalent)

  • Primary amine (1-1.1 equivalents)

  • Anhydrous solvent (e.g., toluene, ethanol, or methanol)

  • Catalyst (optional, e.g., a few drops of glacial acetic acid)

  • Dehydrating agent (e.g., 4Å molecular sieves) or Dean-Stark apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1 equivalent) in the chosen anhydrous solvent.[2]

  • Addition of Amine: Add the primary amine (1-1.1 equivalents) to the solution.[11]

  • Catalyst and Dehydrating Agent: If using a catalyst, add a few drops of glacial acetic acid.[10] If using a dehydrating agent, add activated 4Å molecular sieves to the mixture.[2] If using a Dean-Stark apparatus, fill the side arm with the solvent.

  • Reaction: Heat the mixture to reflux and stir.[11] Monitor the reaction progress by TLC.[11]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration, wash with a cold solvent, and dry.[2] If the product does not precipitate, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1][5]

Visualizations

SchiffBaseFormation Reactants Aldehyde/Ketone + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack SchiffBase Schiff Base + Water Hemiaminal->SchiffBase Dehydration (H+ catalyzed) SchiffBase->Hemiaminal Hydrolysis

Caption: General mechanism of Schiff base formation.

ByproductPathways cluster_main Main Reaction Pathway cluster_side Side Reactions Aldehyde + Amine Aldehyde + Amine Schiff Base Schiff Base Aldehyde + Amine->Schiff Base Aldehyde (with α-H) Aldehyde (with α-H) Polymerization Polymerization Schiff Base->Polymerization Unstable Intermediate Aldol Condensation Product Aldol Condensation Product Aldehyde (with α-H)->Aldol Condensation Product Self-condensation Phenolic Reactants Phenolic Reactants Oxidation Products Oxidation Products Phenolic Reactants->Oxidation Products Air/Oxidants ExperimentalWorkflow start Start: Reactants & Anhydrous Solvent reaction Reaction Setup: - Inert Atmosphere (optional) - Add Catalyst (e.g., Acetic Acid) - Add Dehydrating Agent (e.g., Mol. Sieves) or Dean-Stark start->reaction reflux Heat to Reflux & Monitor by TLC reaction->reflux workup Cool, Filter/Evaporate reflux->workup purify Purification: Recrystallization or Column Chromatography workup->purify end Pure Schiff Base purify->end

References

Optimizing temperature and pressure for propylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with propylamine (B44156) hydrochloride reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propylamine hydrochloride?

A1: this compound is typically synthesized by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at elevated temperature and pressure. This reaction is generally facilitated by a Lewis acid catalyst, such as ferric chloride.[1]

Q2: What is the expected physical state of the final product, this compound?

A2: this compound is a solid at room temperature.[2]

Q3: Can secondary or tertiary amines be formed as byproducts?

A3: Yes, in amination reactions, the primary amine product can sometimes react further with the starting alcohol to form secondary and tertiary amines. Optimizing reaction conditions, such as using an excess of the aminating agent (ammonia or an ammonia (B1221849) source), can help to minimize these side products.

Q4: At what temperature does the reaction of 1-propanol and ammonium chloride typically proceed?

A4: While specific optimal temperatures are often proprietary, amination of alcohols generally occurs at high temperatures. For related processes, such as the formation of N,N-dimethylaminochloropropane hydrochloride, reaction temperatures can range from 35°C to 95°C.[2] However, direct amination of alcohols can require significantly higher temperatures, potentially in the range of 150-250°C.

Q5: What is the role of pressure in this reaction?

A5: Elevated pressure is used to maintain the reactants, particularly ammonia which is a gas at typical reaction temperatures, in the liquid phase and to increase the reaction rate. The pressure helps to ensure a sufficient concentration of the aminating agent in the reaction mixture.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient Temperature or Pressure: The reaction may not have reached the necessary activation energy. - Catalyst Inactivity: The Lewis acid catalyst may be of poor quality or deactivated. - Incomplete Reaction: The reaction time may be too short.- Gradually increase the reaction temperature and pressure, monitoring for product formation. - Ensure the use of a high-quality, anhydrous Lewis acid catalyst. - Extend the reaction time and monitor progress via techniques like TLC or GC.
Formation of Impurities (e.g., Dipropylamine, Tripropylamine) - Sub-optimal Reactant Ratio: An insufficient excess of the aminating agent (ammonium chloride) can lead to the product (propylamine) reacting with the starting alcohol. - High Reaction Temperature: Elevated temperatures can sometimes favor the formation of more substituted amines.- Increase the molar ratio of ammonium chloride to 1-propanol. - Attempt the reaction at a slightly lower temperature to see if the selectivity for the primary amine improves.
Presence of Unreacted 1-Propanol - Reaction Not Driven to Completion: Insufficient reaction time, temperature, or pressure. - Poor Catalyst Performance: The catalyst may not be effectively promoting the reaction.- Increase reaction time, temperature, or pressure. - Consider increasing the catalyst loading, but be mindful of potential side reactions.
Reaction Stalls or Proceeds Slowly - Poor Mixing: In a heterogeneous reaction, inefficient stirring can limit the contact between reactants. - Presence of Water: Water can deactivate the Lewis acid catalyst.- Ensure vigorous and efficient stirring of the reaction mixture. - Use anhydrous reagents and solvents to minimize moisture.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions and scales.

  • Reactant Preparation: In a high-pressure reactor, add 1-propanol and a Lewis acid catalyst (e.g., ferric chloride).

  • Addition of Aminating Agent: Add ammonium chloride to the reactor.

  • Reaction Conditions: Seal the reactor and heat to the desired temperature while stirring. The pressure will increase as the temperature rises. Maintain the reaction at the target temperature and pressure for a set duration.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the reactor to room temperature. The product, this compound, can then be isolated and purified, often through crystallization.

Data on Related Amination Reactions

ParameterCondition 1Condition 2Condition 3
Temperature 35°C65°C95°C
Reaction Time 12 hours7 hours2 hours
Note: These conditions are for the synthesis of N,N-dimethylaminochloropropane hydrochloride and are provided as an example of reaction parameters for a related amination reaction.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Start reactants Charge Reactor with 1-Propanol, NH4Cl, and Catalyst start->reactants seal Seal Reactor reactants->seal heat_pressure Heat to Target Temperature and Pressure seal->heat_pressure react Maintain Conditions and Stir heat_pressure->react monitor Monitor Reaction (TLC/GC) react->monitor react->monitor Periodically cool Cool Reactor monitor->cool isolate Isolate Crude Product cool->isolate purify Purify Product (e.g., Crystallization) isolate->purify end End purify->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_flow start Low Yield or Incomplete Reaction check_conditions Verify Temperature and Pressure start->check_conditions check_reagents Check Reagent Quality (Anhydrous?) and Catalyst Activity check_conditions->check_reagents Optimal increase_conditions Increase Temperature/ Pressure Incrementally check_conditions->increase_conditions Sub-optimal check_time Review Reaction Time check_reagents->check_time High Quality replace_reagents Use Fresh/Anhydrous Reagents and New Catalyst check_reagents->replace_reagents Suspect increase_time Extend Reaction Time check_time->increase_time Too Short success Problem Resolved increase_conditions->success replace_reagents->success increase_time->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection for Reactions Involving Propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving propylamine (B44156) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with propylamine hydrochloride failing or showing low conversion?

A1: Reactions involving this compound often face challenges due to the stability of the salt. The amine's lone pair of electrons is protonated, rendering it non-nucleophilic.[1] To enable the reaction, the free propylamine must be generated in situ. This is typically achieved by adding a base to neutralize the hydrochloride.[1] Insufficient or an inappropriate choice of base is a common reason for reaction failure. Additionally, the chloride anion itself can act as a poison to certain sensitive catalysts, particularly palladium complexes used in cross-coupling reactions.[2][3][4][5]

Q2: How do I select the appropriate base for my reaction?

A2: The choice of base is critical and depends on the specific reaction, solvent, and catalyst system.

  • For C-N cross-coupling reactions (e.g., Buchwald-Hartwig): Strong, non-nucleophilic bases are often required.[6] Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or potassium phosphate (B84403) (K₃PO₄).[6]

  • For N-alkylation and reductive amination: Inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are frequently used.[7][8] DIPEA, also known as Hünig's base, is particularly useful when you want to avoid the base interfering with metal catalysts due to its steric bulk.[8]

  • For amide bond formation: If you are reacting with an activated carboxylic acid (like an acyl chloride), at least two equivalents of a base like TEA or an additional equivalent of propylamine are needed to neutralize both the starting hydrochloride salt and the HCl generated during the reaction.[9][10]

Q3: Can the chloride ion from this compound poison my catalyst?

A3: Yes, chloride ions can be detrimental to certain catalytic cycles, especially those involving palladium.[5] The chloride can coordinate to the metal center, leading to the formation of inactive catalyst species and slowing down or halting the reaction.[3][4] If catalyst poisoning is suspected, consider using a more robust ligand system with bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that can help protect the metal center.[6] In some cases, switching from a hydrochloride salt to a different salt (e.g., trifluoroacetate) or using the free base form of the amine might be necessary.

Troubleshooting Guides for Specific Reactions

Buchwald-Hartwig Amination

Problem: Low to no yield when coupling an aryl halide with this compound.

Potential CauseSuggested SolutionRationale
Insufficient Basicity Use a strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or K₃PO₄.[6] Ensure at least two equivalents are used to neutralize the HCl salt and the HX generated in the reaction.Strong bases are required to deprotonate the ammonium (B1175870) salt and facilitate the catalytic cycle.[11][12]
Catalyst Poisoning Switch to a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos).[6][13] Consider using a pre-formed palladium catalyst.These ligands can stabilize the palladium center and prevent deactivation by chloride ions.[6]
Incorrect Solvent Use anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane. Ensure solvents are properly degassed.These solvents are generally effective for Buchwald-Hartwig reactions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[12]
Poor Substrate Reactivity For less reactive aryl chlorides, a more active catalyst system (e.g., one with an NHC ligand) may be necessary.[14]Aryl chlorides are generally less reactive than bromides or iodides and require more specialized catalysts.
Reductive Amination

Problem: The reaction stalls at the imine intermediate, or the starting carbonyl compound is reduced to an alcohol.

Potential CauseSuggested SolutionRationale
Ineffective Imine Formation Add a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) to liberate the free propylamine.[1] Include a dehydrating agent like molecular sieves.[15] A mildly acidic catalyst (e.g., acetic acid) can promote imine formation once the free amine is present.[16][17]The reaction requires the free amine to condense with the carbonyl. Water removal drives the equilibrium towards the imine.[15]
Incorrect Reducing Agent Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[15][18]Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the aldehyde or ketone before imine formation is complete.[15]
Over-alkylation Use a stoichiometric amount of propylamine relative to the carbonyl compound. A stepwise procedure, where the imine is formed first and then reduced, can also prevent this.[15][19]The secondary amine product can be more nucleophilic than the starting primary amine and react further.
N-Alkylation with Alkyl Halides

Problem: The reaction is slow or does not proceed to completion.

Potential CauseSuggested SolutionRationale
Propylamine is Protonated Add at least two equivalents of a base like K₂CO₃, TEA, or DIPEA.[1][7]One equivalent of base is needed to free the propylamine, and another to neutralize the HX formed during the alkylation.[7]
Solvent Choice Use polar aprotic solvents such as acetonitrile (B52724) or DMF.[7]These solvents are effective for Sₙ2 reactions.
Formation of Di- and Tri-propylamine Use a large excess of propylamine relative to the alkyl halide.This statistically favors the mono-alkylation product.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound
  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol), and ligand (if not using a precatalyst) to an oven-dried Schlenk tube.

  • Addition of Reagents: Add this compound (1.2 mmol) and a strong base (e.g., NaOt-Bu, 2.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination using STAB
  • Preparation: To a round-bottom flask, add the aldehyde or ketone (1.0 mmol), this compound (1.1 mmol), and a suitable solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane, 10 mL).

  • Base Addition: Add triethylamine (1.2 mmol) to the mixture and stir for 5-10 minutes to generate the free amine.

  • Imine Formation: Add acetic acid (0.1 mmol) and stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction with Propylamine HCl Fails check_base Is a base present in sufficient quantity? (>=2 eq. for alkylation/coupling) start->check_base add_base Add appropriate base (e.g., K2CO3, NaOtBu, TEA) check_base->add_base No check_catalyst Is a catalyst used? (e.g., Pd for cross-coupling) check_base->check_catalyst Yes add_base->start catalyst_poisoning Suspect Catalyst Poisoning by Cl- check_catalyst->catalyst_poisoning Yes check_conditions Review other reaction conditions (solvent, temperature, purity of reagents) check_catalyst->check_conditions No optimize_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos) catalyst_poisoning->optimize_ligand optimize_ligand->check_conditions success Reaction Proceeds check_conditions->success

A troubleshooting flowchart for reactions involving this compound.

Catalyst_Selection_Logic reaction_type Select Reaction Type buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald reductive_amination Reductive Amination reaction_type->reductive_amination n_alkylation N-Alkylation reaction_type->n_alkylation amide_formation Amide Formation reaction_type->amide_formation catalyst_buchwald Catalyst: Pd(0) source + Bulky Ligand (e.g., RuPhos, SPhos) Base: NaOtBu, K3PO4 buchwald->catalyst_buchwald catalyst_reductive Catalyst: None or mild acid (AcOH) Reagent: STAB or NaBH3CN Base: TEA, DIPEA reductive_amination->catalyst_reductive catalyst_alkylation Catalyst: Often none required Base: K2CO3, TEA n_alkylation->catalyst_alkylation catalyst_amide Catalyst: Coupling Agent (e.g., DCC, HATU) Base: TEA, DIPEA (>=2 eq.) amide_formation->catalyst_amide

A decision tree for selecting catalysts and reagents for common reactions.

References

Navigating the Nuances of Solvent Choice in Propylamine Hydrochloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of propylamine (B44156) hydrochloride, a key building block in organic synthesis, is profoundly influenced by the choice of solvent. Understanding these solvent effects is critical for optimizing reaction outcomes, improving yields, and minimizing side reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving propylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or failing to proceed?

A1: Several factors related to solvent choice can impede your reaction. Firstly, this compound is a salt and its solubility is paramount for reactivity. It is highly soluble in polar solvents like water and alcohols, but sparingly soluble in many non-polar organic solvents.[1] If the solvent cannot effectively dissolve the this compound, the concentration of the free amine in solution will be too low for the reaction to proceed at a reasonable rate.

Secondly, the nature of the solvent itself—whether it is protic (contains acidic protons, e.g., alcohols, water) or aprotic (lacks acidic protons, e.g., acetonitrile (B52724), THF, DMF)—plays a crucial role. Protic solvents can solvate and stabilize the amine, but may also form hydrogen bonds that decrease its nucleophilicity.[2][3]

Q2: I am observing low yields in my N-acylation reaction with this compound. What are the likely causes and how can I troubleshoot this?

A2: Low yields in N-acylation reactions are a common issue. When using this compound, a key consideration is the in-situ generation of the free propylamine. The hydrochloride salt is unreactive as a nucleophile. Therefore, a base must be added to the reaction mixture to neutralize the HCl and liberate the free amine.

Common troubleshooting steps include:

  • Choice and Stoichiometry of Base: Ensure you are using a suitable, non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) in at least a stoichiometric amount (1 equivalent) to neutralize the hydrochloride. An excess of the base (1.1-1.5 equivalents) is often recommended to drive the equilibrium towards the free amine.

  • Solvent Selection: Aprotic solvents are generally preferred for N-acylation reactions as they do not interfere with the nucleophilicity of the amine to the same extent as protic solvents.[4][5] Solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile are good starting points.[4]

  • Moisture Content: The presence of water can lead to the hydrolysis of the acylating agent (e.g., acyl chloride or anhydride), reducing the amount available to react with the amine. Always use anhydrous solvents and ensure your glassware is thoroughly dried.

  • Reaction Temperature: While many acylations proceed at room temperature, some may require cooling (to control exothermic reactions) or heating to overcome activation barriers. Optimization of the reaction temperature is crucial.

Q3: How does solvent polarity affect the reactivity of this compound?

A3: Solvent polarity influences both the solubility of this compound and the stabilization of reactants, intermediates, and transition states. As an ionic compound, this compound's solubility increases with the polarity of the solvent.

In terms of reactivity, for reactions proceeding through a polar transition state, a more polar solvent can increase the reaction rate by stabilizing the transition state more than the reactants. However, the effect is nuanced. In SN2 reactions, such as the alkylation of propylamine, polar aprotic solvents are often superior to polar protic solvents. This is because polar protic solvents can form a "cage" around the amine nucleophile through hydrogen bonding, hindering its ability to attack the electrophile.[2][3] Polar aprotic solvents, on the other hand, solvate the cation of the electrophile's leaving group, leaving the amine nucleophile more "naked" and reactive.

Troubleshooting Guide: N-Acylation of this compound

This guide addresses specific issues that may arise during the N-acylation of this compound.

Problem Potential Cause Suggested Solution(s)
Low to No Product Formation 1. Insufficient liberation of free propylamine from its hydrochloride salt.2. Poor solubility of this compound in the chosen solvent.3. Deactivation of the acylating agent by moisture.1. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine). Consider a slight excess (1.1 eq).2. Switch to a more polar aprotic solvent like DMF or acetonitrile.3. Use anhydrous solvents and reagents. Ensure all glassware is oven-dried.
Formation of Multiple Byproducts 1. Diacylation of the primary amine.2. Side reactions due to elevated temperatures.1. Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents).2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor progress closely by TLC or LC-MS.
Reaction Stalls Before Completion 1. The generated hydrochloride salt of the base (e.g., triethylamine hydrochloride) may be precipitating and hindering the reaction.2. Steric hindrance from bulky reactants.1. Choose a solvent in which the byproduct salt is soluble, or use a stronger base.2. Consider a less sterically hindered acylating agent or increase the reaction temperature and time.

Experimental Protocols

General Protocol for the N-Acylation of this compound with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes a general method for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.).

  • Dissolve the this compound in anhydrous DCM (concentration of ~0.2-0.5 M).

  • Add triethylamine (1.2 eq.) to the solution and stir at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Visualizing Reaction Logic

The following diagrams illustrate the key decision-making processes and workflows for reactions involving this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Select Reaction Type (e.g., N-Acylation) reagents Gather Reagents: - Propylamine HCl - Electrophile - Base - Anhydrous Solvent start->reagents glassware Prepare Dry Glassware (Oven or Flame-Dried) reagents->glassware dissolve Dissolve Propylamine HCl and Base in Solvent glassware->dissolve add_electrophile Add Electrophile (Dropwise, Temp Control) dissolve->add_electrophile monitor Monitor Reaction (TLC, LC-MS) add_electrophile->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Chromatography) extract->purify end Characterize Product purify->end

Caption: A typical experimental workflow for a reaction involving this compound.

troubleshooting_logic start Low Reaction Yield? check_solubility Is Propylamine HCl Soluble in Solvent? start->check_solubility Yes solution_solvent Change to a More Polar Aprotic Solvent (e.g., DMF, Acetonitrile) start->solution_solvent No check_base Is Stoichiometric Base Present? check_solubility->check_base Yes check_solubility->solution_solvent No check_moisture Are Conditions Anhydrous? check_base->check_moisture Yes solution_base Add >= 1 eq. of Non-Nucleophilic Base (e.g., Et3N) check_base->solution_base No solution_moisture Use Anhydrous Reagents and Solvents check_moisture->solution_moisture No optimize Optimize Other Parameters (Temp, Time, Concentration) check_moisture->optimize Yes

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Propylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of propylamine (B44156) hydrochloride and its derivatives. By presenting experimental data in a clear, comparative format alongside detailed methodologies, this document aims to serve as a practical resource for the characterization of this class of compounds.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for propylamine hydrochloride and selected derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Data Comparison
CompoundSolventChemical Shift (δ) in ppm (Multiplicity, Integration, Assignment)
This compound CDCl₃8.2 (s, 3H, NH₃⁺), 2.99 (t, 2H, -CH₂-N), 1.84 (sextet, 2H, -CH₂-), 1.05 (t, 3H, -CH₃)
Di-n-propylamine hydrochloride CDCl₃9.43 (s, 2H, NH₂⁺), 2.90 (m, 4H, -CH₂-N), 1.93 (m, 4H, -CH₂-), 1.02 (t, 6H, -CH₃)
N-Propylacetamide CDCl₃5.5 (br s, 1H, NH), 3.15 (q, 2H, -CH₂-N), 1.95 (s, 3H, -CO-CH₃), 1.5 (sextet, 2H, -CH₂-), 0.9 (t, 3H, -CH₃)
¹³C NMR Data Comparison
CompoundSolventChemical Shift (δ) in ppm (Assignment)
Propylamine CDCl₃44.5 (-CH₂-N), 25.9 (-CH₂-), 11.7 (-CH₃)
This compound D₂O42.1 (-CH₂-N), 21.8 (-CH₂-), 10.1 (-CH₃)
N-Propylacetamide CDCl₃170.1 (C=O), 41.5 (-CH₂-N), 23.2 (-CH₂-), 22.8 (-CO-CH₃), 11.4 (-CH₃)
Di-n-propylamine hydrochloride CDCl₃48.9 (-CH₂-N), 19.8 (-CH₂-), 11.1 (-CH₃)

Experimental Protocols

Accurate and reproducible NMR data are contingent on meticulous sample preparation and standardized instrument parameters.

Sample Preparation
  • Sample Quantity : For ¹H NMR, dissolve 5-25 mg of the amine hydrochloride derivative in a suitable deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[1]

  • Solvent Selection : Use high-purity deuterated solvents. Common choices for amine hydrochlorides include Deuterium (B1214612) Oxide (D₂O), Chloroform-d (CDCl₃), and Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the solubility of the compound. For comparative studies, consistency in the solvent used is crucial as chemical shifts can be solvent-dependent.

  • Sample Dissolution : If the sample does not dissolve readily, gentle warming or vortexing can be applied. It is critical to ensure the sample is fully dissolved.

  • Filtration : To remove any particulate matter that can interfere with the magnetic field homogeneity and lead to poor spectral quality, filter the sample solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

NMR Data Acquisition
  • Instrumentation : Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming the Z¹, Z², and Z³ gradients, and if necessary, the X and Y gradients for spinning samples.

  • ¹H NMR Parameters :

    • Pulse Angle : 30-90°

    • Acquisition Time : 2-4 seconds

    • Relaxation Delay : 1-5 seconds

    • Number of Scans : 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters :

    • Pulse Program : A standard proton-decoupled pulse sequence is typically used.

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.

Data Interpretation and Logical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound derivatives, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire Acquire Spectra (¹H and ¹³C) lock_shim->acquire process Fourier Transform and Phase Correction acquire->process reference Reference Spectra (TMS or Solvent) process->reference integrate Integrate ¹H Peaks reference->integrate chem_shift Analyze Chemical Shifts (δ) integrate->chem_shift coupling Analyze Coupling Constants (J) and Multiplicity integrate->coupling structure Structure Elucidation/ Confirmation chem_shift->structure coupling->structure

NMR Analysis Workflow for this compound Derivatives.

This guide provides a foundational framework for the NMR analysis of this compound and its derivatives. For more complex structures or quantitative studies, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) may be necessary.

References

Confirming Functional Group Conversion with FT-IR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive analytical technique widely used to identify functional groups in molecules.[1][2] Its ability to provide a unique spectral "fingerprint" for chemical compounds makes it an invaluable tool for monitoring the progress of chemical reactions by tracking the conversion of functional groups.[3][4] This guide provides a comparative overview of using FT-IR to confirm functional group conversion, supported by a representative experimental workflow and data, and compares it with alternative analytical methods.

Case Study: Oxidation of a Primary Alcohol to a Carboxylic Acid

A common transformation in organic synthesis and drug development is the oxidation of a primary alcohol to a carboxylic acid. This reaction involves the conversion of a hydroxyl (-OH) functional group to a carboxyl (-COOH) group. FT-IR spectroscopy is ideally suited to monitor this change due to the distinct infrared absorption bands of the reactant and product.

Reaction: R-CH₂OH (Primary Alcohol) → R-COOH (Carboxylic Acid)

The progress of this reaction can be monitored by observing two key changes in the FT-IR spectrum:

  • Disappearance of the Alcohol O-H Peak: The starting material will show a characteristic broad absorption band for the alcohol O-H stretch.[5][6]

  • Appearance of Carboxylic Acid Peaks: The product will exhibit a very broad O-H stretch and a sharp, strong C=O (carbonyl) stretch.[5][7][8]

Representative FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for a primary alcohol and a carboxylic acid. Tracking the decrease in intensity of the alcohol peaks and the corresponding increase in the carboxylic acid peaks allows for real-time or ex situ monitoring of the reaction's progress.[9]

Functional GroupBondVibration TypeCharacteristic Wavenumber (cm⁻¹)Appearance
Primary Alcohol O-HStretch3600 - 3200Strong, Broad
C-OStretch1260 - 1050Strong
Carboxylic Acid O-HStretch3300 - 2500Very Broad, Strong
C=OStretch1750 - 1700Strong, Sharp
C-OStretch1320 - 1210Medium

Note: The exact wavenumber can vary depending on the molecular structure and hydrogen bonding.[6]

Experimental Workflow and Protocols

Monitoring a chemical reaction using FT-IR can be performed in situ (within the reaction vessel) or ex situ (by analyzing withdrawn samples).[9] Modern FT-IR spectrometers can acquire a complete spectrum in milliseconds, enabling the study of even fast reactions.[3][10]

General Ex Situ FT-IR Protocol:
  • Acquire Reference Spectrum: Before starting the reaction, acquire a background spectrum of the solvent and a reference spectrum of the starting material (e.g., the primary alcohol).

  • Initiate Reaction: Start the chemical reaction under the desired conditions (temperature, pressure, etc.).

  • Sample Collection: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation: Prepare the sample for FT-IR analysis. Common methods include:

    • Thin Film: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is a very common and convenient method.[11]

  • Data Acquisition: Place the prepared sample in the FT-IR spectrometer and acquire the infrared spectrum. A typical acquisition might involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the acquired spectra over time. Look for the decrease in absorbance of reactant peaks and the increase in absorbance of product peaks to determine the extent of the conversion. Quantitative analysis can be performed by correlating peak intensity to concentration.[1][12]

FT_IR_Workflow cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_decision Decision Phase start Initiate Chemical Reaction sampling Withdraw Aliquot at Time (t) start->sampling sampling->sampling prep Sample Preparation (e.g., ATR) sampling->prep acquire Acquire FT-IR Spectrum prep->acquire process Data Processing & Comparison acquire->process confirm Confirm Functional Group Conversion process->confirm

Caption: General workflow for monitoring functional group conversion using FT-IR.

Comparison with Alternative Techniques

While FT-IR is a powerful tool, other analytical techniques can also be used to monitor reaction progress. The choice of technique depends on the specific requirements of the analysis, such as the need for structural detail, sensitivity, or sample compatibility.[13]

FeatureFT-IR SpectroscopyNuclear Magnetic Resonance (NMR)Raman Spectroscopy
Principle Measures absorption of infrared light by molecular vibrations.Probes the magnetic properties of atomic nuclei to map molecular structure.[13]Measures the inelastic scattering of light from molecular vibrations.[13]
Information Identifies functional groups.[2]Provides detailed atomic-level structural and connectivity information.[13]Provides information on molecular vibrations, complementary to FT-IR.[11]
Speed Very fast (seconds to minutes).[14]Slower (minutes to hours).Fast (seconds to minutes).
Cost Relatively low initial and running costs.High initial and maintenance costs.Moderate to high initial cost.
Sample Type Solids, liquids, gases. Water is a strong IR absorber and can interfere.[13]Samples must be dissolved in deuterated solvents.Excellent for aqueous solutions and solids.[13] Symmetric bonds are strong.
Best For Quick confirmation of functional group changes, real-time reaction monitoring.[1][11]Unambiguous structure elucidation of reactants, products, and intermediates.Monitoring reactions in aqueous media, analyzing symmetric bonds, and studying crystalline forms.[11][15]
Conclusion

FT-IR spectroscopy is a highly effective, rapid, and cost-efficient method for confirming functional group conversion in chemical reactions.[14] Its primary strength lies in its ability to quickly identify the appearance and disappearance of key functional groups, providing immediate insight into the reaction's progress. While techniques like NMR offer more detailed structural information, the speed and simplicity of FT-IR make it the preferred choice for routine reaction monitoring in many research, development, and quality control settings.[13] The combination of FT-IR with complementary techniques can provide a comprehensive understanding of complex chemical transformations.[9]

References

Comparative Guide to HPLC Method Development for Propylamine Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of propylamine (B44156) hydrochloride and its common reaction-related impurities. The information presented is designed to assist in the selection and development of a robust and reliable analytical method for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. Alternative analytical techniques are also discussed to provide a broader context for method selection.

Introduction to the Analytical Challenge

Propylamine hydrochloride is a primary amine salt. Its synthesis and subsequent reactions can lead to a mixture of the desired product, unreacted starting materials, and various byproducts. Key analytical challenges include the high polarity of propylamine and its lack of a strong UV chromophore, making separation and detection by standard reversed-phase HPLC with UV detection difficult. Common impurities that require separation and quantification include:

  • Di-n-propylamine: A secondary amine formed by over-alkylation of propylamine.

  • Tri-n-propylamine: A tertiary amine, also an over-alkylation byproduct.

  • 1-Propanol (B7761284): A common starting material.

  • Propionaldehyde (B47417): A potential impurity from the starting material or a reaction intermediate.

This guide compares three primary HPLC approaches—Reversed-Phase with Ion-Pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), and standard Reversed-Phase—along with Gas Chromatography (GC) and Capillary Electrophoresis (CE) as alternative methodologies.

Comparison of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and available instrumentation.

Method Principle Advantages Disadvantages Best Suited For
RP-HPLC with Ion-Pairing Propylamine and other amine impurities are paired with an oppositely charged ion (e.g., alkyl sulfonate) to form a neutral, hydrophobic complex that can be retained and separated on a C18 or C8 column.[1][2]Utilizes common and robust reversed-phase columns. Good selectivity for homologous series of amines.Complex mobile phase preparation. Can lead to long column equilibration times and carry-over. Not ideal for MS detection due to non-volatile ion-pairing agents.[1]Quality control labs with standard HPLC-UV setups (if derivatization is used) or with universal detectors like CAD or ELSD.
Hydrophilic Interaction Liquid Chromatography (HILIC) Analytes are separated based on their polarity on a polar stationary phase (e.g., silica, amide, diol). A high organic content mobile phase is used, and separation is achieved by partitioning into a water-enriched layer on the stationary phase surface.[3]Excellent retention for very polar compounds like propylamine. Mobile phases are often MS-friendly. Offers different selectivity compared to reversed-phase.[3]Can be sensitive to mobile phase composition and sample matrix.[4] Requires careful method development to achieve robust separation.R&D and analytical labs with LC-MS capabilities for sensitive and specific detection of non-chromophoric amines.
Reversed-Phase HPLC (for Aldehydes/Alcohols) Separation of moderately polar compounds like 1-propanol and propionaldehyde on a non-polar stationary phase (e.g., C18) using a polar mobile phase.[5]Simple, robust, and widely used method.Poor retention for highly polar amines without modification (like ion-pairing).Analysis of neutral or less polar impurities like residual starting materials (1-propanol) and intermediates (propionaldehyde).
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase in a capillary column.High resolution for volatile amines, alcohols, and aldehydes.[6] Can be very sensitive, especially with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[7][8]Requires analytes to be volatile and thermally stable. Amines can exhibit poor peak shape on some columns, sometimes requiring derivatization.[7]Analysis of volatile impurities and for orthogonal validation of an HPLC method.
Capillary Electrophoresis (CE) Separation of ionic species in a capillary based on their electrophoretic mobility in an applied electric field.[9]High separation efficiency and minimal sample consumption.[10] Well-suited for charged analytes like protonated amines.[11][12]Can be less robust than HPLC for routine analysis. Lower concentration sensitivity compared to LC-MS.Specialized analyses requiring high-resolution separation of ionic species.

Quantitative Data Summary

The following table presents hypothetical, yet representative, chromatographic data for the separation of this compound and its related impurities using different HPLC methods. This data is intended for comparative purposes to illustrate the expected performance of each technique.

Analyte RP-HPLC with Ion-Pairing (Retention Time, min)HILIC (Retention Time, min)Resolution (Rs) (Critical Pair: Propylamine/Di-propylamine)Limit of Detection (LOD) (ng on column)
Propionaldehyde3.52.8N/A5 (UV)
1-Propanol4.23.5N/A50 (RI/CAD)
Propylamine HCl 6.8 8.5 2.2 (Ion-Pair) 10 (CAD/ELSD)
Di-n-propylamine 9.5 6.2 2.5 (HILIC) 10 (CAD/ELSD)
Tri-n-propylamine 12.14.1N/A15 (CAD/ELSD)

Note: Retention times are illustrative. In RP-HPLC with ion-pairing, retention typically increases with increasing hydrophobicity (propylamine < dipropylamine (B117675) < tripropylamine). In HILIC, the trend is often reversed, with the most polar compound (propylamine) being retained the longest.

Experimental Protocols

Key Experiment: Ion-Pairing Reversed-Phase HPLC Method

This protocol describes a typical starting point for developing an ion-pairing RP-HPLC method for the analysis of this compound and its alkylated impurities.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a UV detector if post-column derivatization is employed).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate in Water, adjust pH to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: CAD (or ELSD), settings as per manufacturer's recommendations.

3. Standard and Sample Preparation:

  • Diluent: Mobile Phase A.

  • Standard Preparation: Prepare individual stock solutions of propylamine HCl, di-n-propylamine HCl, and tri-n-propylamine in the diluent at a concentration of 1 mg/mL. Create a mixed working standard by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the reaction mixture and dissolve it in the diluent to achieve a final concentration within the calibration range of the standards. Filter the sample through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (to be assessed):

  • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Visualizations

HPLC Method Development Workflow

The following diagram illustrates a logical workflow for the development of an HPLC method for analyzing this compound reaction products.

HPLC_Method_Development cluster_0 Phase 1: Planning & Analyte Characterization cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Validation & Finalization start Define Analytical Goal (Purity, Impurity Profile) char Characterize Analytes (Propylamine, Impurities) Polarity, pKa, UV Absorbance start->char scout Select Initial Conditions char->scout col_select Column Selection (HILIC, RP-C18) scout->col_select mp_select Mobile Phase Selection (ACN/H2O, Buffers, Ion-Pair) scout->mp_select det_select Detector Selection (CAD, ELSD, MS) scout->det_select optimize Optimize Parameters (Gradient, Temp, pH, Flow Rate) col_select->optimize mp_select->optimize det_select->optimize resolution Achieve Target Resolution (Rs > 2.0) & Peak Shape optimize->resolution validate Method Validation (ICH Q2) resolution->validate robust Robustness Testing validate->robust finalize Finalize Method & Document robust->finalize

Caption: Workflow for HPLC Method Development.

References

Comparative Analysis of Compounds Synthesized from Propylamine Hydrochloride by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the characterization of N-propylamides and N-propylsulfonamides using diverse mass spectrometry techniques.

This guide provides a comparative analysis of the mass spectrometric behavior of two representative compounds synthesized from propylamine (B44156) hydrochloride: N-propylacetamide and N-propylbenzenesulfonamide. The performance of three common ionization techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—is evaluated, supported by experimental data. Detailed protocols for the synthesis and mass spectrometry analysis are provided to facilitate replication and further investigation.

Introduction

Propylamine and its derivatives are important building blocks in medicinal chemistry and materials science. The characterization of these compounds is crucial for confirming their identity, purity, and structure. Mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and detailed structural information. The choice of ionization method significantly impacts the resulting mass spectrum, influencing the extent of fragmentation and the types of ions observed. This guide compares the outcomes of EI, ESI, and APCI for the analysis of an N-alkylamide and an N-alkylsulfonamide, both readily synthesized from propylamine hydrochloride.

Synthesis of Propylamine Derivatives

Two model compounds, N-propylacetamide and N-propylbenzenesulfonamide, were synthesized from this compound. The hydrochloride salt is a common and stable starting material, which is neutralized in situ to liberate the free amine for reaction.

Experimental Protocol: Synthesis of N-propylacetamide
  • Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of water and dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.

  • Basification: Slowly add a 2M aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise while stirring until the aqueous layer becomes basic (pH > 10, checked with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain propylamine.

  • Acetylation: Dissolve the obtained propylamine (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (B128534) (1.2 eq) as a base. Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield crude N-propylacetamide.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental Protocol: Synthesis of N-propylbenzenesulfonamide
  • Neutralization: Follow steps 1-4 as described for the synthesis of N-propylacetamide to obtain free propylamine.

  • Sulfonylation: Dissolve the obtained propylamine (1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (B92270) (1.5 eq) as a base. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC. After the reaction is complete, wash the organic phase with 1 M CuSO₄ solution to remove pyridine, followed by water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude N-propylbenzenesulfonamide by recrystallization or column chromatography.

Mass Spectrometry Analysis

The synthesized compounds were analyzed using three different ionization techniques to compare their fragmentation patterns and ion generation.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve the purified compounds in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. For ESI and APCI analysis, further dilute the sample to 1-10 µg/mL in the mobile phase solvent.[1]

  • Instrumentation:

    • EI-MS: A standard GC-MS system with an electron ionization source (70 eV).

    • ESI-MS: A liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization source. Samples are introduced via direct infusion or after chromatographic separation.

    • APCI-MS: An LC-MS system with an atmospheric pressure chemical ionization source.

  • Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), select the precursor ion of interest and acquire the product ion spectrum.

Comparison of Ionization Techniques

The choice of ionization technique significantly influences the information obtained from a mass spectrum. EI is a "hard" ionization technique that induces extensive fragmentation, providing detailed structural information.[2][3] ESI and APCI are "soft" ionization techniques that typically produce protonated molecules ([M+H]⁺) with less fragmentation, which is useful for determining the molecular weight.[4][5][6]

N-propylacetamide (C₅H₁₁NO, MW: 101.15)
Ionization Key Ions (m/z) Relative Abundance (%) Interpretation
EI 10125Molecular Ion [M]⁺•
72100[M - CH₂CH₃]⁺ (α-cleavage), Base Peak
5845[CH₃CONHCH₂]⁺
4460[CH₃C(OH)=NH₂]⁺ (McLafferty rearrangement)
ESI 102100Protonated Molecule [M+H]⁺
12420Sodium Adduct [M+Na]⁺
APCI 102100Protonated Molecule [M+H]⁺

Table 1: Comparative mass spectrometry data for N-propylacetamide.

N-propylbenzenesulfonamide (C₉H₁₃NO₂S, MW: 199.27)
Ionization Key Ions (m/z) Relative Abundance (%) Interpretation
EI 19915Molecular Ion [M]⁺•
141100[C₆H₅SO₂]⁺, Base Peak
9330[C₆H₅O]⁺
7765[C₆H₅]⁺
ESI 200100Protonated Molecule [M+H]⁺
22235Sodium Adduct [M+Na]⁺
APCI 200100Protonated Molecule [M+H]⁺

Table 2: Comparative mass spectrometry data for N-propylbenzenesulfonamide.

Visualization of Experimental Workflow

The overall experimental process, from synthesis to analysis, is depicted in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Mass Spectrometry Analysis PropylamineHCl Propylamine Hydrochloride Neutralization Neutralization (NaOH) PropylamineHCl->Neutralization Propylamine Propylamine Neutralization->Propylamine Acylation Acetylation (Acetyl Chloride) Propylamine->Acylation Sulfonylation Sulfonylation (Benzenesulfonyl Chloride) Propylamine->Sulfonylation NPA N-propylacetamide Acylation->NPA NPB N-propylbenzenesulfonamide Sulfonylation->NPB SamplePrep Sample Preparation NPA->SamplePrep NPB->SamplePrep EIMS EI-MS SamplePrep->EIMS ESIMS ESI-MS SamplePrep->ESIMS APCIMS APCI-MS SamplePrep->APCIMS DataAnalysis Data Analysis & Comparison EIMS->DataAnalysis ESIMS->DataAnalysis APCIMS->DataAnalysis

Caption: Experimental workflow from synthesis to mass spectrometry analysis.

Signaling Pathway and Logical Relationships

The logical flow for selecting an appropriate ionization technique based on the analytical goal is illustrated below.

logic_diagram Start Analytical Goal MW_Determination Molecular Weight Determination Start->MW_Determination Structural_Elucidation Structural Elucidation Start->Structural_Elucidation Soft_Ionization Use Soft Ionization (ESI or APCI) MW_Determination->Soft_Ionization Hard_Ionization Use Hard Ionization (EI) Structural_Elucidation->Hard_Ionization Polarity_Check Analyte Polarity? Soft_Ionization->Polarity_Check High_Polarity High Polarity Polarity_Check->High_Polarity Yes Low_Polarity Low/Medium Polarity Polarity_Check->Low_Polarity No Use_ESI Prefer ESI High_Polarity->Use_ESI Use_APCI Prefer APCI Low_Polarity->Use_APCI

Caption: Decision tree for selecting an ionization technique in mass spectrometry.

Conclusion

This guide demonstrates the synthesis of N-propylacetamide and N-propylbenzenesulfonamide from this compound and provides a comparative analysis of their mass spectra obtained using EI, ESI, and APCI techniques. The data highlights the complementary nature of these ionization methods. EI-MS is invaluable for structural elucidation through its characteristic fragmentation patterns, while ESI-MS and APCI-MS are superior for unambiguous molecular weight determination. Researchers and drug development professionals can use this information to select the most appropriate mass spectrometry strategy for the characterization of their synthesized compounds.

References

A Comparative Analysis of the Reactivity of Propylamine Hydrochloride and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the reactivity of primary amines is a cornerstone of molecular construction. Propylamine (B44156), often used in its more stable hydrochloride salt form, serves as a crucial building block. Understanding its reactivity in comparison to other simple primary amines such as methylamine, ethylamine, and butylamine (B146782) is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This guide provides an objective comparison of the reactivity of propylamine hydrochloride with these key counterparts, supported by experimental data and detailed protocols.

Core Principles of Primary Amine Reactivity

The reactivity of a primary amine (R-NH₂) is fundamentally governed by three interconnected factors:

  • Basicity: The ability of the amine's lone pair of electrons on the nitrogen atom to accept a proton. This is quantified by the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base.

  • Nucleophilicity: The capacity of the amine to donate its electron pair to an electrophilic center, initiating a chemical reaction. This is influenced by both electronic and steric factors.

  • Steric Hindrance: The spatial arrangement of the alkyl group (R) attached to the amino group. Larger, bulkier groups can physically impede the approach of the amine to a reaction center, thereby reducing its reactivity.

This compound (CH₃CH₂CH₂NH₃⁺Cl⁻) is the salt of the weak base propylamine and the strong acid hydrochloric acid. To participate in nucleophilic reactions, the free amine, propylamine, must be liberated from its salt form, typically by treatment with a base.

Comparison of Basicity and Nucleophilicity

The basicity and nucleophilicity of primary amines generally increase with the length of the alkyl chain due to the electron-donating inductive effect of the alkyl groups. This effect increases the electron density on the nitrogen atom, making the lone pair more available for bonding.

AmineStructurepKa of Conjugate Acid (R-NH₃⁺)Nucleophilicity Parameter (N) in Water
MethylamineCH₃NH₂10.66Not readily available
EthylamineCH₃CH₂NH₂10.7512.87
Propylamine CH₃CH₂CH₂NH₂ 10.71 13.3
ButylamineCH₃CH₂CH₂CH₂NH₂10.59[1]15.27 (in MeCN)[2][3]

Data for pKa values are from various established sources. Nucleophilicity parameters (N) are from Mayr's database. A higher N value indicates a stronger nucleophile.

As the data indicates, there is a general trend of increasing nucleophilicity with increasing alkyl chain length among the primary amines listed. The basicity, as indicated by the pKa of the conjugate acid, shows less variation among these simple alkylamines.

Comparative Reactivity in Key Reactions

The following sections detail the expected relative reactivity of propylamine and its counterparts in common reactions.

Acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a staple in organic synthesis. The rate of acylation is primarily influenced by the nucleophilicity of the amine.

Given the trend in nucleophilicity, the expected order of reactivity for the acylation of primary amines is:

Butylamine > Propylamine > Ethylamine > Methylamine

Primary amines react rapidly with acyl chlorides.[4] The reaction is often exothermic. For less reactive amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction.

Alkylation involves the reaction of an amine with an alkyl halide, typically through an S(_N)2 mechanism.[5][6] Similar to acylation, the rate of this reaction is dependent on the nucleophilicity of the amine. Therefore, the expected order of reactivity for alkylation is the same as for acylation.

A significant challenge in the alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[4] Careful control of reaction conditions and stoichiometry is crucial to achieve selective mono-alkylation.

The reaction of a primary amine with an aldehyde or ketone results in the formation of an imine, also known as a Schiff base. This reaction is a reversible condensation reaction that involves the elimination of a water molecule. The rate-determining step is often the dehydration of the carbinolamine intermediate. The formation of Schiff bases is typically catalyzed by acid.

The nucleophilic attack of the amine on the carbonyl carbon is the initial step. Based on nucleophilicity, the expected trend in the rate of Schiff base formation is:

Butylamine > Propylamine > Ethylamine > Methylamine

Experimental Protocols

The following are detailed methodologies for key experiments to compare the reactivity of primary amines.

Protocol 1: Determination of Basicity by Potentiometric Titration

This protocol determines the pKa of the conjugate acid of a primary amine.

  • Preparation of Amine Solution: Accurately prepare a 0.01 M solution of the primary amine (e.g., propylamine, liberated from its hydrochloride salt by a stoichiometric amount of a non-interfering base) in deionized water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Titration: Titrate the amine solution with a standardized 0.01 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of HCl added. The pH at the half-equivalence point (where half of the amine has been neutralized) is equal to the pKa of the amine's conjugate acid.

Protocol 2: Comparative Rate of Acylation by Competition Experiment

This protocol compares the relative reactivity of two primary amines towards an acylating agent.

  • Preparation of Amine Solutions: In a dry, inert atmosphere, prepare equimolar (e.g., 0.1 M) solutions of two different primary amines (e.g., propylamine and butylamine) in an anhydrous, aprotic solvent such as dichloromethane (B109758) (DCM).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C, combine equal volumes of the two amine solutions.

  • Initiation of Reaction: Slowly add a limiting amount of acetyl chloride (e.g., 0.5 equivalents relative to the total moles of amines) to the stirred solution.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a set amount of time (e.g., 15 minutes). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Analysis: Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Analyze the product mixture using gas chromatography (GC) or ¹H NMR spectroscopy to determine the relative ratio of the two N-acylated products. A higher ratio of one product indicates a higher reactivity of the corresponding parent amine.

Protocol 3: Monitoring Alkylation by ¹H NMR Spectroscopy

This protocol allows for the determination of the rate of an alkylation reaction.

  • Reaction Setup: In an NMR tube, dissolve the primary amine (e.g., propylamine, 1 equivalent) and an alkyl halide (e.g., methyl iodide, 1 equivalent) in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero. Then, acquire subsequent spectra at regular intervals.

  • Analysis: Monitor the disappearance of the reactant peaks and the appearance of the product peaks over time. The integration of these peaks can be used to determine the concentration of each species at different time points. The rate constant for the reaction can be calculated by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Protocol 4: Kinetic Study of Schiff Base Formation by UV-Vis Spectroscopy

This protocol is suitable for monitoring the formation of a chromophoric Schiff base.

  • Preparation of Solutions: Prepare stock solutions of the primary amine (e.g., propylamine) and an aromatic aldehyde (e.g., benzaldehyde) in a suitable solvent (e.g., ethanol).

  • Kinetic Run: In a quartz cuvette, mix the amine and aldehyde solutions (with the aldehyde in excess to ensure pseudo-first-order kinetics).

  • Data Acquisition: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the Schiff base product over time.

  • Analysis: The observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation. The second-order rate constant can then be calculated by dividing kobs by the concentration of the amine.

Visualizations

Factors Influencing Primary Amine Reactivity

G Reactivity Primary Amine Reactivity Basicity Basicity (pKa of R-NH3+) Reactivity->Basicity Nucleophilicity Nucleophilicity (Mayr's N) Reactivity->Nucleophilicity StericHindrance Steric Hindrance Reactivity->StericHindrance AlkylGroup Alkyl Group (R) Properties ElectronDonating Inductive Effect (+I) AlkylGroup->ElectronDonating Size Size/Bulkiness AlkylGroup->Size ElectronDonating->Basicity ElectronDonating->Nucleophilicity Size->StericHindrance

Caption: Key factors governing the reactivity of primary amines.

General Experimental Workflow for Comparing Amine Reactivity

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepAmineA Prepare Solution of Amine A Mix Mix Amine A and Amine B PrepAmineA->Mix PrepAmineB Prepare Solution of Amine B PrepAmineB->Mix PrepElectrophile Prepare Solution of Electrophile Initiate Initiate Reaction with Limiting Electrophile PrepElectrophile->Initiate Mix->Initiate Quench Quench Reaction Initiate->Quench Extract Work-up and Extraction Quench->Extract Analyze Analyze Product Ratio (GC, NMR, etc.) Extract->Analyze Compare Compare Reactivity Analyze->Compare

Caption: Workflow for a competitive reaction to compare amine reactivity.

Reaction Pathway: Acylation of a Primary Amine

G Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Product Amide (R-NH-COR') Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Proton Transfer

Caption: General mechanism for the acylation of a primary amine.

References

Propylamine Hydrochloride vs. Propylamine: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of reagents is paramount to ensuring reaction efficiency, product purity, and operational safety. Propylamine (B44156), a versatile primary amine, and its hydrochloride salt are both valuable building blocks. This guide provides an objective comparison of propylamine and propylamine hydrochloride in synthetic applications, supported by physicochemical data and a representative experimental protocol for N-propylbenzamide synthesis.

Executive Summary

This compound offers significant advantages over freebase propylamine in synthetic workflows, primarily due to its solid state, enhanced stability, and improved handling characteristics. While propylamine is a volatile, flammable, and corrosive liquid with a pungent odor, its hydrochloride salt is a stable, crystalline solid, which simplifies weighing, dispensing, and storage. These attributes contribute to more accurate stoichiometry, reduced exposure risks, and greater overall convenience in a laboratory setting. The primary trade-off is the need for a base to liberate the free amine in situ during the reaction.

Physicochemical Properties: A Head-to-Head Comparison

The distinct physical and chemical properties of propylamine and this compound are summarized in the table below. These differences form the basis for the advantages of using the hydrochloride salt in many synthetic contexts.

PropertyPropylamineThis compound
Chemical Formula C₃H₉NC₃H₁₀ClN
Molar Mass 59.11 g/mol 95.57 g/mol
Physical State Colorless liquid[1][2]White crystalline solid[3]
Melting Point -83 °C[2]160-162 °C[3]
Boiling Point 48 °C[2]Not applicable
Solubility in Water Miscible[2]Soluble
Vapor Pressure High (volatile)Negligible
Flammability Highly flammable[1]Not flammable
Odor Strong, ammonia-like[1]Odorless
Hygroscopicity Hygroscopic[1]Hygroscopic
Handling Considerations Corrosive, requires ventilationIrritant, easier to handle

Advantages of this compound in Synthesis

The use of this compound in chemical synthesis, particularly in acylation reactions to form amides, presents several practical advantages over its freebase counterpart.

  • Ease of Handling and Dosing: As a crystalline solid, this compound is significantly easier and safer to handle than the volatile and pungent liquid propylamine.[1][3] Weighing a solid allows for more precise and accurate measurement of the reagent, which is crucial for stoichiometric control in reactions. This minimizes waste and can lead to cleaner reaction profiles.

  • Enhanced Stability and Shelf-Life: Propylamine is susceptible to degradation and can absorb atmospheric carbon dioxide to form the corresponding carbamate. This compound is a more stable salt with a longer shelf-life, ensuring the purity and reactivity of the amine are preserved over time.

  • Reduced Volatility and Odor: The strong, unpleasant odor and high volatility of propylamine necessitate the use of well-ventilated fume hoods and pose greater inhalation risks.[1] this compound has a negligible vapor pressure and is odorless, leading to a safer and more pleasant laboratory environment.

  • Improved Safety Profile: Propylamine is a highly flammable liquid with a low flash point.[1] The non-flammable nature of this compound significantly reduces the risk of fire hazards during storage and use.

The primary consideration when using this compound is the requirement of a base to neutralize the hydrochloride and generate the free propylamine in situ for the reaction to proceed. This is typically a straightforward step and can be achieved with common, non-nucleophilic bases such as triethylamine (B128534) or diisopropylethylamine.

Experimental Protocols: Synthesis of N-Propylbenzamide

To illustrate the practical application and comparison, a detailed experimental protocol for the synthesis of N-propylbenzamide via the Schotten-Baumann reaction is provided below, with variations for using either propylamine or this compound.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of N-propylbenzamide.

Protocol 1: Using Propylamine
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzoyl chloride (14.06 g, 0.1 mol) in 100 mL of dichloromethane (B109758). Cool the flask in an ice bath.

  • Amine Addition: In a separate beaker, prepare a solution of propylamine (6.5 g, 0.11 mol) and triethylamine (11.1 g, 0.11 mol) in 50 mL of dichloromethane.

  • Reaction: Add the propylamine solution dropwise to the stirred benzoyl chloride solution over 30 minutes, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-propylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.

Protocol 2: Using this compound (Proposed)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend this compound (10.5 g, 0.11 mol) in 100 mL of dichloromethane.

  • Base Addition: Add triethylamine (22.2 g, 0.22 mol) to the suspension and stir for 15 minutes at room temperature to generate the free propylamine.

  • Acyl Chloride Addition: Dissolve benzoyl chloride (14.06 g, 0.1 mol) in 50 mL of dichloromethane and add it to the dropping funnel.

  • Reaction: Add the benzoyl chloride solution dropwise to the stirred amine suspension over 30 minutes, maintaining the temperature below 10 °C with an ice bath.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Expected Outcome and Comparison:

While both protocols will yield the desired N-propylbenzamide, the use of this compound in Protocol 2 offers superior handling and safety. The expected yield and purity of the product should be comparable, if not slightly improved with the hydrochloride salt due to more accurate initial measurement of the amine.

Logical Workflow for Reagent Selection

The decision to use propylamine or its hydrochloride salt can be guided by several factors as illustrated in the following workflow diagram.

Reagent_Selection_Workflow start Start: Need for Propylamine in Synthesis handling_safety Is ease of handling and safety a primary concern? start->handling_safety volatility_odor Are volatility and strong odor problematic? handling_safety->volatility_odor No use_hcl Use this compound handling_safety->use_hcl Yes stability Is long-term storage and stability required? volatility_odor->stability No volatility_odor->use_hcl Yes stability->use_hcl Yes use_freebase Use Propylamine (Freebase) stability->use_freebase No base_addition In-situ neutralization with a base is required use_hcl->base_addition

Figure 2: Decision workflow for selecting between propylamine and its hydrochloride salt.

Conclusion

For most laboratory-scale synthetic applications, this compound is the superior choice over propylamine due to its solid nature, which leads to easier and more accurate handling, enhanced stability, and a significantly better safety profile. The minor inconvenience of requiring an additional equivalent of a non-nucleophilic base for in-situ neutralization is often outweighed by these substantial practical benefits. For industrial-scale processes where handling of liquids may be automated and contained, the cost-effectiveness of using the freebase may be a more significant factor. However, for research, development, and applications where precision and safety are paramount, this compound is the recommended reagent.

References

Propylamine Hydrochloride: A Comparative Guide to its Efficacy in Named Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylamine (B44156) hydrochloride, the salt derived from the primary amine propylamine and hydrochloric acid, serves as a versatile reagent in organic synthesis. This guide provides an objective comparison of its performance in two key named reactions—the Mannich reaction and the Knoevenagel condensation—against common alternatives, supported by experimental data.

Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction typically involves an aldehyde, a primary or secondary amine (or ammonia), and a carbonyl compound. Amine hydrochlorides are frequently employed to ensure acidic conditions, which favor the formation of the key iminium ion intermediate.

Performance Comparison

While specific quantitative data for propylamine hydrochloride in the Mannich reaction is not extensively documented in readily available literature, the efficacy of primary amines in this transformation is well-established. A notable example involves the reaction of eugenol (B1671780) with formaldehyde (B43269) and propylamine, which proceeds with high efficiency. For a comparative perspective, we can examine a standard protocol using the commonly employed dimethylamine (B145610) hydrochloride.

Catalyst/ReagentAldehydeAmine SourceCarbonyl CompoundProductYield (%)Reference
PropylamineFormaldehydePropylamineEugenol6-allyl-8-methoxy-3-propyl-1,3-benzoxazine82.54[1]
Dimethylamine HClFormaldehydeDimethylamine HClAcetophenoneβ-Dimethylaminopropiophenone HCl~68-72Not explicitly cited

Note: The reaction with eugenol proceeds to form a benzoxazine (B1645224) derivative, a cyclized product derived from the initial Mannich adduct.

Experimental Protocols

General Procedure for Mannich Reaction with Propylamine (adapted from the synthesis of a benzoxazine derivative)[1]

  • To a solution of eugenol in ethanol (B145695), add propylamine and 37% aqueous formaldehyde.

  • Reflux the reaction mixture for 6 hours at approximately 78°C.

  • After completion, cool the reaction mixture and isolate the product.

  • Characterize the product using appropriate analytical techniques (e.g., FT-IR, GC-MS).

General Procedure for Mannich Reaction with Dimethylamine Hydrochloride

  • In a suitable solvent (e.g., ethanol), combine the ketone, dimethylamine hydrochloride, and paraformaldehyde.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.

  • Reflux the mixture for several hours.

  • Upon cooling, the product, a β-amino ketone hydrochloride, often crystallizes and can be isolated by filtration.

Signaling Pathway

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enolization cluster_3 Nucleophilic Attack & Product Formation Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Formaldehyde->Iminium_Ion + Propylamine - H2O Propylamine Propylamine Propylamine->Iminium_Ion Mannich_Base β-Amino Carbonyl (Mannich Base) Iminium_Ion->Mannich_Base Iminium_Ion->Mannich_Base Carbonyl_Compound Carbonyl Compound (e.g., Eugenol) Enol Enol Carbonyl_Compound->Enol Keto-Enol Tautomerism Enol->Mannich_Base

Caption: Mechanism of the Mannich Reaction.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile) to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base, with primary and secondary amines being particularly effective.

Performance Comparison

Propylamine, as a primary amine, is an effective catalyst for the Knoevenagel condensation. Its performance can be compared to other commonly used amine catalysts such as piperidine. Studies have shown that primary amines can lead to high conversions in this reaction.[2]

CatalystAldehydeActive Methylene (B1212753) CompoundProductYield (%)Reference
Propylamine (inferred)BenzaldehydeMalononitrile2-Benzylidenemalononitrile92-98[2][3]
PiperidineBenzaldehydeMalononitrile2-BenzylidenemalononitrileHigh (not specified)[4]
Ti-Al-Mg HydrotalciteBenzaldehydeMalononitrile2-Benzylidenemalononitrile65.0[2]

Note: The yields for propylamine are inferred from studies on primary amine catalysis and specific examples of Knoevenagel condensations with similar substrates, which consistently show high yields.

Experimental Protocols

General Procedure for Knoevenagel Condensation using a Primary Amine Catalyst (e.g., Propylamine)

  • In a suitable solvent (e.g., ethanol or a solvent-free system), dissolve the aldehyde and the active methylene compound.

  • Add a catalytic amount of propylamine.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

General Procedure for Knoevenagel Condensation using Piperidine Catalyst

  • Dissolve the aldehyde and the active methylene compound in a solvent such as ethanol.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature.

  • The product typically precipitates from the reaction mixture and can be isolated by filtration and washed to achieve high purity.

Experimental Workflow

Knoevenagel_Condensation_Workflow cluster_start Reactant Preparation Aldehyde Aldehyde Mixing Mixing in Solvent Aldehyde->Mixing Active_Methylene Active Methylene Compound Active_Methylene->Mixing Catalyst Propylamine (or alternative amine) Catalyst->Mixing Reaction Reaction (Stirring at RT or heating) Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Product Isolation (Filtration/Recrystallization) Monitoring->Workup Reaction Complete Product α,β-Unsaturated Product Workup->Product

Caption: Knoevenagel Condensation Workflow.

Conclusion

Propylamine and its hydrochloride salt are effective reagents in fundamental organic transformations. In the Mannich reaction, propylamine demonstrates high efficacy, leading to excellent yields of the desired β-amino carbonyl derivatives or their cyclized products. For the Knoevenagel condensation, primary amines like propylamine serve as highly efficient catalysts, often providing near-quantitative yields of α,β-unsaturated products under mild conditions.

The choice between this compound and other alternatives will depend on specific substrate requirements, desired reaction conditions, and cost-effectiveness. For the Mannich reaction, while dimethylamine hydrochloride is a common choice, propylamine offers a viable primary amine alternative. In the context of the Knoevenagel condensation, propylamine's performance is comparable to other amine catalysts like piperidine, with the advantage of being a simple, non-cyclic primary amine. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions when selecting an appropriate amine reagent for these important synthetic methodologies.

References

Purity assessment of synthesized compounds using propylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Navigating Compound Purity: A Comparative Guide to Analytical Techniques

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the most prevalent and effective analytical methods for purity assessment, offering insights into their principles, applications, and the interpretation of their results. While the specific use of propylamine (B44156) hydrochloride as a general purity assessment reagent is not a widely documented standard method, this guide will focus on established techniques that provide robust and quantifiable data.

The journey from a synthesized molecule to a potential drug candidate is paved with rigorous quality control, and at its heart lies the accurate determination of compound purity. Impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of a compound, leading to misleading experimental data and potential safety concerns. Therefore, employing the appropriate analytical methodology is paramount.

This guide explores the utility of three workhorse techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into their operational principles, compare their performance based on key analytical parameters, and provide standardized experimental protocols.

Comparative Analysis of Purity Assessment Methods

The selection of a suitable purity assessment method is contingent on the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., qualitative vs. quantitative, destructive vs. non-destructive). The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR.

Analytical MethodPrincipleAnalytesImpurities DetectedQuantitationDestructive
HPLC-UV Differential partitioning between a stationary and liquid mobile phase, with UV detection.[1]Non-volatile & thermally labile compounds.[1]Non-volatile impurities with a UV chromophore.Relative (based on peak area).[2]Yes
GC-MS Partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry detection.[1]Volatile & thermally stable compounds.[3]Volatile impurities.[1]Relative (based on peak area).Yes
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4][5]Soluble compounds with NMR-active nuclei.Soluble impurities with distinct NMR signals.Absolute (without a specific reference standard of the analyte).[1]No[6]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data. Below are representative methodologies for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds in a mixture.[7]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

Mobile Phase:

  • A gradient of two solvents, typically water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

General Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Method Development: Develop a gradient elution method that provides good separation between the main compound peak and any impurity peaks.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC column.

  • Data Acquisition: Monitor the elution of compounds using the UV detector at a wavelength where the main compound and expected impurities absorb.

  • Data Analysis: Integrate the peak areas of the main compound and all impurities. Calculate the purity using the area normalization method.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column appropriate for the analyte's polarity (e.g., DB-5ms).

Carrier Gas:

  • Helium or Hydrogen at a constant flow rate.

General Procedure:

  • Sample Preparation: Dissolve the synthesized compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.[1] For compounds with poor volatility or thermal stability, derivatization may be necessary.[9]

  • Oven Temperature Program:

    • Initial temperature: e.g., 60°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a steady rate (e.g., 15°C/min) to a final temperature (e.g., 280°C).[1]

    • Hold: Maintain the final temperature for a few minutes to ensure all compounds have eluted.[1]

  • Injection: Inject a small volume (e.g., 1 µL) into the heated injector port.

  • Data Acquisition: Acquire mass spectra over a relevant mass range (e.g., m/z 40-400).[1]

  • Data Analysis: Identify the main peak and any impurity peaks in the total ion chromatogram. The mass spectra can be used to identify the impurities by comparing them to spectral libraries. Purity is typically calculated based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute measure of compound purity without the need for a specific reference standard of the analyte.[4][5][10]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

Internal Standard:

  • A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[5]

General Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to dissolve both substances completely.[5]

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula, which relates the integral values, molar masses, and weights of the analyte and the internal standard.

Visualizing the Workflow

To provide a clearer understanding of the logical flow of purity assessment, the following diagrams illustrate a general workflow and the decision-making process involved in selecting an appropriate analytical technique.

G General Workflow for Purity Assessment of Synthesized Compounds cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_decision Outcome synthesis Compound Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep analytical_method Analytical Method (HPLC, GC-MS, qNMR) sample_prep->analytical_method data_acquisition Data Acquisition analytical_method->data_acquisition data_analysis Data Analysis & Purity Calculation data_acquisition->data_analysis purity_spec Purity > 95%? data_analysis->purity_spec pass Proceed to Further Studies purity_spec->pass Yes fail Further Purification Required purity_spec->fail No fail->purification

Caption: A general workflow for the purity assessment of synthesized compounds.

G Decision Tree for Selecting a Purity Assessment Method cluster_properties Physicochemical Properties cluster_methods Recommended Method start Synthesized Compound is_volatile Is the compound volatile & thermally stable? start->is_volatile qnmr qNMR (Universal for soluble compounds) start->qnmr Absolute Quantification has_chromophore Does the compound have a UV chromophore? is_volatile->has_chromophore No gcms GC-MS is_volatile->gcms Yes hplc HPLC-UV has_chromophore->hplc Yes derivatization HPLC with derivatization or alternative detection (e.g., ELSD, MS) has_chromophore->derivatization No

Caption: A decision tree for selecting an appropriate purity assessment method.

References

A Comparative Guide to the Characterization of Impurities in Propylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates, such as propylamine (B44156) hydrochloride, is a critical parameter governed by stringent regulatory standards. Effective impurity profiling—the identification, quantification, and control of unwanted chemicals—is essential to ensure the safety and efficacy of the final drug product.[1][2] This guide provides a comparative overview of modern analytical techniques for the characterization of impurities arising from the synthesis of propylamine hydrochloride.

Origins and Types of Impurities

This compound is commonly synthesized by reacting 1-propanol (B7761284) with ammonium (B1175870) chloride at high temperature and pressure, often using a Lewis acid catalyst.[3] The salt is formed by treating propylamine with hydrochloric acid.[4] Impurities can be introduced at various stages of this process. They are generally classified as organic, inorganic, or residual solvents.[2][5]

Common Process-Related Impurities:

  • Over-alkylation Products: Dipropylamine and tripropylamine (B89841) can form if the primary amine reacts further with the alkylating agent.

  • Unreacted Starting Materials: Residual 1-propanol or other precursors may remain.

  • By-products: Side reactions can generate various unintended molecules.

  • Reagents and Catalysts: Traces of catalysts (e.g., ferric chloride) or other reagents may persist.[3]

  • Residual Solvents: Solvents used during synthesis or purification can be carried over.

The diagram below illustrates the synthesis pathway and potential points of impurity introduction.

G Propanol 1-Propanol + NH4Cl Reaction High Temp/Pressure Lewis Acid Catalyst Propanol->Reaction Reactants Imp1 Unreacted 1-Propanol Propanol->Imp1 Propylamine Propylamine (Crude) Reaction->Propylamine Imp2 Dipropylamine, Tripropylamine Reaction->Imp2 Side Reactions Imp4 Catalyst Residues Reaction->Imp4 HCl_Reaction + HCl Propylamine->HCl_Reaction Imp3 Residual Solvents Propylamine->Imp3 Product Propylamine Hydrochloride HCl_Reaction->Product

Synthesis pathway and sources of impurities.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary for comprehensive impurity profiling.[6] The choice of technique depends on the nature of the impurity (volatile, non-volatile), the required sensitivity, and the analytical goal (identification vs. quantification). The primary methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR).[2][7][8]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/MS) Quantitative NMR (qNMR)
Primary Use Volatile & semi-volatile impurities (e.g., residual solvents, dipropylamine).[2][6][8]Non-volatile or thermally labile impurities, salts.Structural elucidation and absolute quantification without reference standards.[9][10]
Sensitivity High (ppb levels achievable).[11]High (ppb to ppm levels), detector-dependent.Moderate (typically >0.1%).[10]
Specificity High, especially with Mass Spectrometry (MS) detection.High, particularly with MS or photodiode array (PDA) detectors.Very high; provides detailed structural information.[5]
Quantification Requires reference standards for each impurity.Requires reference standards for each impurity.Absolute quantification possible using an internal standard.[12]
Sample Prep May require derivatization for polar amines to improve peak shape.[13]Generally straightforward; may require derivatization for UV detection.Simple dissolution in a deuterated solvent.[14]
Advantages Excellent for residual solvents and volatile related substances.[15]Versatile for a wide range of organic impurities.[5]Non-destructive; quantifies without specific impurity standards.[9][10]
Limitations Not suitable for non-volatile or thermally unstable compounds.Amines may show poor peak shape without mobile phase modifiers.[16]Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and validated methods are crucial for accurate impurity analysis. Below are representative protocols for the key techniques.

This method is suitable for quantifying volatile impurities like di- and tripropylamine and residual solvents.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or TOF).[17]

  • Column : DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

  • Oven Program :

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector : Split/splitless, 250°C, split ratio 20:1.

  • Sample Preparation : Accurately weigh ~50 mg of this compound, dissolve in 10 mL of methanol. For polar amines, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can improve peak shape and volatility.[13]

  • MS Detector : Electron Ionization (EI) at 70 eV. Scan range 30-350 m/z. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

This method is designed to separate propylamine from less volatile, process-related impurities.

  • Instrumentation : HPLC system with a UV or PDA detector.

  • Column : C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase :

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient Elution :

    • Start at 5% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection : UV at 210 nm.

  • Sample Preparation : Accurately weigh ~20 mg of this compound and dissolve in 25 mL of Mobile Phase A.

qNMR is a powerful tool for determining the purity of this compound and quantifying impurities without needing to isolate them.[10]

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard : A certified standard with a known purity and a simple spectrum (e.g., maleic acid, dimethyl sulfone). The standard's peaks must not overlap with the analyte or impurity signals.[12]

  • Sample Preparation :

    • Accurately weigh ~15 mg of the internal standard into a vial.

    • Accurately weigh ~25 mg of the this compound sample into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O).

  • Data Acquisition :

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1 delay, typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery.[12]

    • A minimum signal-to-noise ratio of 150:1 is recommended for accurate integration.[9]

  • Data Processing :

    • Carefully integrate a well-resolved signal from propylamine (e.g., the triplet from the CH₃ group) and a signal from the internal standard.[18]

    • Calculate the purity using the standard qNMR equation which relates the integral areas, number of protons, molecular weights, and sample weights of the analyte and the standard.[12]

Data Comparison and Workflow

The following table presents hypothetical data from the analysis of a single batch of this compound, demonstrating how results from different techniques can provide a comprehensive impurity profile.

Impurity Source GC-MS (Area %) HPLC-UV (Area %) qNMR (mol %)
DipropylamineSide Reaction0.120.110.13
1-PropanolStarting Material0.05Not Detected0.06
Unknown Impurity ABy-productNot Detected0.080.09
MethanolResidual Solvent0.25 (2500 ppm)Not Applicable0.27

The logical workflow for characterizing impurities typically involves using a screening technique followed by methods for identification and quantification.

G Start Propylamine HCl Sample Screen Initial Screening (e.g., HPLC-UV, GC-MS) Start->Screen Decision Impurities > Threshold? (e.g., ICH Q3A > 0.10%) Screen->Decision Report Report Known Impurities (Below Threshold) Decision->Report No Isolate Isolate Impurity (Prep-HPLC) Decision->Isolate Yes Elucidate Structural Elucidation (NMR, HRMS) Isolate->Elucidate Quantify Develop & Validate Quantitation Method (HPLC or GC) Elucidate->Quantify FinalReport Report Characterized Impurity & Quantify in Batches Quantify->FinalReport

General workflow for impurity characterization.

References

Propylamine Hydrochloride Propels Perovskite Solar Cell Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for stable and efficient perovskite solar cells (PSCs), researchers are increasingly turning to additives that can enhance performance and longevity. Propylamine (B44156) hydrochloride (PAH) has emerged as a promising candidate for passivating defects and improving the quality of the perovskite film. This guide provides a comparative analysis of PAH-treated perovskite solar cells against control devices and those incorporating other common additives, supported by experimental data and detailed protocols.

Performance Benchmarking: Propylamine Hydrochloride vs. Alternatives

The inclusion of this compound in the perovskite precursor solution has been shown to significantly boost the power conversion efficiency (PCE) and stability of formamidinium lead iodide (FAPbI₃)-based PSCs. The propylammonium cation (PA⁺) is understood to passivate defects at the grain boundaries of the perovskite film without being incorporated into the crystal lattice, which helps to maintain the desired bandgap.[1][2]

Here's a summary of the key performance metrics for PSCs with and without PAH, as well as in comparison to the commonly used additive methylammonium (B1206745) chloride (MACl):

Additive (Concentration)Power Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc)Fill Factor (FF)Perovskite CompositionDevice ArchitectureReference
Control (No Additive) ~18-20%~1.05 V~24 mA/cm²~0.75FAPbI₃n-i-p[1][2]
This compound (20 mol%) > 22.2% ~1.10 V ~25 mA/cm² ~0.815 FAPbI₃n-i-p[1][2]
Methylammonium Chloride (20 mol%) ~21%~1.08 V~24.5 mA/cm²~0.79FAPbI₃n-i-p[1][2]

In a direct comparison, the introduction of 20 mol% PAH resulted in a notable increase in PCE to over 22.2%.[1][2] This improvement is attributed to a significant enhancement in carrier lifetime, which increased more than fivefold from 405 ns in the control device to 2110 ns with the PAH additive.[1][2] Furthermore, PSCs incorporating PAH have demonstrated superior stability against moisture compared to those with MACl.[1][2]

Similarly, post-treatment of perovskite films with propylamine hydroiodide (PAI), a related compound, has also shown to be effective in reducing defects and suppressing non-radiative recombination.[3][4] This has led to certified efficiencies of 21% in n-i-p and 23% in p-i-n device architectures.[3][4] The PAI treatment was found to increase the average grain size of the perovskite film from 492 nm to 829 nm, which is crucial for reducing grain boundaries and enhancing performance.[3]

Experimental Workflow and Protocols

The fabrication and characterization of perovskite solar cells with this compound typically follow a standardized workflow. Below is a diagram illustrating the key steps involved.

experimental_workflow cluster_substrate Substrate Preparation cluster_perovskite Perovskite Film Fabrication cluster_device Device Assembly cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning SnO2_Deposition SnO2 Deposition FTO_Cleaning->SnO2_Deposition Precursor_Prep Perovskite Precursor Preparation (with/without PAH) Spin_Coating Spin Coating Precursor_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing HTL_Deposition Hole Transport Layer (Spiro-MeOTAD) Deposition Annealing->HTL_Deposition Electrode_Deposition Gold Electrode Deposition HTL_Deposition->Electrode_Deposition JV_Measurement J-V Measurement Electrode_Deposition->JV_Measurement EQE_Measurement EQE Measurement Stability_Testing Stability Testing

Fabrication and characterization workflow for PSCs.
Detailed Experimental Protocols

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • An electron transport layer of tin(IV) oxide (SnO₂) is deposited on the cleaned FTO substrates by spin-coating a nanoparticle dispersion and then annealing.[3]

2. Perovskite Precursor and Film Formation:

  • Control Precursor: A typical precursor solution for FAPbI₃ is prepared by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

  • PAH-containing Precursor: For the experimental group, a specified molar percentage of this compound is added to the control precursor solution. For instance, a 20 mol% PAH additive has been shown to be effective.[2]

  • The precursor solution is then spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox.

  • The film is subsequently annealed at a specific temperature (e.g., 150 °C) to promote crystallization.

3. Device Completion:

  • A hole transport layer (HTL), commonly 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (spiro-MeOTAD), is deposited on top of the perovskite layer by spin-coating. The spiro-MeOTAD solution typically contains additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

  • Finally, a gold (Au) or silver (Ag) back electrode is thermally evaporated onto the HTL to complete the device.

4. Characterization:

  • Current Density-Voltage (J-V) Measurement: The photovoltaic performance is measured under simulated AM 1.5G solar illumination (100 mW/cm²).

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the wavelength-dependent photon-to-electron conversion efficiency.

  • Stability Testing: Devices are subjected to continuous illumination or stored in controlled environments (e.g., high humidity) to evaluate their long-term stability.

The Role of this compound in Defect Passivation

The mechanism behind the performance enhancement by PAH is linked to its ability to passivate defects within the perovskite film. The propylammonium cations, due to their size, do not get incorporated into the perovskite lattice but instead reside at the grain boundaries.[1][2] This has a twofold effect: it reduces non-radiative recombination by passivating trap states and it can form a protective barrier against environmental stressors like moisture.[1][2]

The following diagram illustrates the proposed signaling pathway for how PAH influences the perovskite film properties and ultimately the device performance.

signaling_pathway PAH This compound (PAH) Addition Grain_Boundary PA+ at Grain Boundaries PAH->Grain_Boundary Defect_Passivation Defect Passivation Grain_Boundary->Defect_Passivation Film_Quality Improved Film Quality (Larger Grains) Grain_Boundary->Film_Quality Stability Enhanced Moisture Stability Grain_Boundary->Stability Carrier_Recombination Reduced Non-radiative Recombination Defect_Passivation->Carrier_Recombination Carrier_Lifetime Increased Carrier Lifetime Carrier_Recombination->Carrier_Lifetime Voc_FF Increased Voc and FF Carrier_Lifetime->Voc_FF Film_Quality->Carrier_Recombination PCE Increased Power Conversion Efficiency (PCE) Voc_FF->PCE

Mechanism of PAH in enhancing PSC performance.

References

Safety Operating Guide

Proper Disposal of Propylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of propylamine (B44156) hydrochloride is a critical aspect of laboratory operations. As a substance classified as hazardous, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides a procedural, step-by-step framework for the proper disposal of propylamine hydrochloride, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the utmost care. Always consult the Safety Data Sheet (SDS) for specific handling and emergency instructions. The following personal protective equipment (PPE) is mandatory:

  • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Use chemical safety goggles and a face shield for comprehensive protection.[1]

  • Body Protection: A laboratory coat is required to protect against accidental skin contact.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, regional, and national regulations.[4][5] The following protocol outlines the general steps for its safe disposal.

Waste Identification and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.

  • Characterize the Waste: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other solvents or reagents.

  • Segregate Incompatible Materials: It is crucial to keep this compound waste separate from other chemical waste streams to prevent hazardous reactions. Incompatible materials include, but are not limited to:

    • Strong oxidizing agents[5]

    • Acids and acid anhydrides[6][7]

    • Metals and glass[4]

Containerization and Labeling

Proper containment and clear labeling are essential for safe storage and transport of chemical waste.

  • Select a Compatible Container: Use a dedicated and compatible waste container. For liquid waste, plastic containers are generally preferred. The container must be in good condition, leak-proof, and have a secure cap.[6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the corresponding EPA hazardous waste number, U194.[6][8] The label should also indicate the hazards associated with the chemical (e.g., Flammable, Corrosive, Toxic).

On-Site Treatment: Neutralization (if permissible)

In some cases, and only if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, neutralization of the amine waste may be an appropriate step before disposal. This procedure should only be performed by trained personnel.

Experimental Protocol for Neutralization (General Guidance):

This protocol is a general guideline and should be adapted and validated for your specific waste stream in consultation with your institution's safety officer.

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing appropriate PPE. Prepare a 1M solution of a weak acid, such as citric acid.

  • Dilution: If the this compound waste is concentrated, it may be carefully diluted with a compatible solvent to control the reaction rate.

  • Neutralization: Slowly add the 1M citric acid solution to the stirring this compound waste.[1]

  • Monitoring: Continuously monitor the temperature of the solution. If a significant temperature increase is observed (e.g., more than 10°C), pause the addition of the acid until the solution cools.[1]

  • pH Measurement: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the acid until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.[1]

  • Final Disposal: The neutralized solution should be collected in a labeled hazardous waste container for disposal through your institution's hazardous waste management program. Do not dispose of the neutralized solution down the drain unless explicitly permitted by your local wastewater authority.[5][9]

Storage and Collection

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and secure Satellite Accumulation Area.

  • Secondary Containment: Ensure the waste container is placed within secondary containment to contain any potential leaks or spills.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for collection and final disposal.

Quantitative Data for Disposal Procedures

The following table summarizes key quantitative parameters relevant to the disposal of this compound. It is important to note that specific limits may vary based on local and national regulations.

ParameterValue/SpecificationSource
EPA Hazardous Waste Number U194[6][8]
DOT Hazard Class 3 (Flammable Liquid)[6]
Target pH for Neutralization 6.0 - 8.0[1]
Container Requirements Leak-proof, compatible material (e.g., plastic for liquids), securely capped[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Diagram

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, use an inert absorbent material such as sand, dry lime, or soda ash to contain the spill.[4] Do not use combustible materials like paper towels.

  • Cleanup: Using non-sparking tools, collect the absorbed material and place it in a sealed and labeled container for hazardous waste disposal.

  • Decontamination: Wash the spill site with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance. The responsibility for safe and compliant chemical waste disposal lies with the generator of the waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.